molecular formula C25H23ClN4O4 B605588 Nemtabrutinib CAS No. 2095393-15-8

Nemtabrutinib

Cat. No.: B605588
CAS No.: 2095393-15-8
M. Wt: 478.9 g/mol
InChI Key: JSFCZQSJQXFJDS-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemtabrutinib is under investigation in clinical trial NCT05624554 (A Study of this compound vs Chemoimmunotherapy for Participants With Previously Untreated Chronic Lymphocytic Leukemia/small Lymphocytic Lymphoma (CLL/SLL) Without TP53 Aberrations (MK-1026-008, BELLWAVE-008)).
This compound is an orally available reversible inhibitor of Bruton's tyrosine kinase (BTK;  Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon administration, this compound non-covalently binds to and inhibits the activity of both the wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. Compared to other BTK inhibitors, this compound does not require interaction with the BTK C481 site and inhibits the proliferation of cells harboring the BTK C481S mutation. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed or mutated in B-cell malignancies;  it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
BTK inhibito

Properties

IUPAC Name

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCZQSJQXFJDS-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095393-15-8
Record name ARQ-531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemtabrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nemtabrutinib: A Technical Guide to a Novel Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nemtabrutinib (formerly ARQ 531, MK-1026), a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in cases of acquired resistance to first-generation covalent BTK inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic small molecule. Its chemical identifiers and physicochemical properties are summarized below.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone[1][2][3]
CAS Number 2095393-15-8[1][2][3]
Molecular Formula C₂₅H₂₃ClN₄O₄[1][3]
SMILES C1C--INVALID-LINK--C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO[1]
InChIKey JSFCZQSJQXFJDS-QAPCUYQASA-N[1][3]
Synonyms ARQ 531, ARQ-531, MK-1026[1][3][4]
Physicochemical Properties
PropertyValueSource
Molecular Weight 478.93 g/mol [2][3]
Exact Mass 478.1408 Da[3]
pKa 9.86 (pyrrolopyrimidine), 3.53 (secondary amine)[5]
Solubility Insoluble in water; Soluble in DMSO (≥ 50 mg/mL), Ethanol (7 mg/mL)[6][7]
Appearance Solid powder[3]

Mechanism of Action and Pharmacology

This compound is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[8] Unlike first-generation BTK inhibitors such as ibrutinib, which form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site, this compound binds non-covalently.[9] This is a critical distinction, as the most common mechanism of acquired resistance to covalent inhibitors is a mutation at this C481 site (e.g., C481S).[10][11] By not requiring interaction with the C481 residue, this compound maintains inhibitory activity against both wild-type (WT) and C481S-mutant BTK.[12][13][14]

B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[12][15] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated by Src family kinases like LYN, which then activate SYK. Activated SYK phosphorylates and activates BTK. BTK, in turn, activates downstream effectors including phospholipase C gamma 2 (PLCγ2), leading to the activation of major survival pathways such as PI3K/AKT/mTOR and Ras/Raf/Erk.[7]

This compound disrupts this entire cascade by inhibiting BTK, thereby preventing the activation of these downstream survival pathways and ultimately leading to the inhibition of growth and induction of apoptosis in malignant B-cells that overexpress BTK.[13][15]

BCR_Signaling_Pathway cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Apoptosis Apoptosis PI3K_AKT PI3K/AKT Pathway PLCG2->PI3K_AKT RAS_RAF Ras/Raf/Erk Pathway PLCG2->RAS_RAF Survival Cell Proliferation & Survival PI3K_AKT->Survival RAS_RAF->Survival This compound This compound This compound->BTK Inhibits

BCR signaling pathway and the inhibitory action of this compound.
Kinase Selectivity Profile

In addition to its potent inhibition of BTK, this compound also demonstrates activity against other kinases, including members of the Tec and Src families.[6] This broader kinase profile may contribute to its efficacy, particularly in overcoming resistance mechanisms that involve signaling pathways redundant to or downstream of BTK.[6]

Preclinical and Clinical Data

In Vitro Activity

This compound demonstrates potent inhibition of BTK enzymatic activity and cancer cell proliferation in vitro.

ParameterTarget / Cell LineValueSource
IC₅₀ WT-BTK (enzymatic)0.85 nM[6][7]
IC₅₀ C481S-BTK (enzymatic)0.39 nM[6]
IC₅₀ WT-BTK (enzymatic)1.4 nM[16]
IC₅₀ MEK1 (enzymatic, at KM,ATP)~9 nM[17]
GI₅₀ TMD8 (ABC-DLBCL cell line)0.13 µM[6]
GI₅₀ REC1 (Mantle Cell Lymphoma line)0.18 nM[6]
In Vivo and Clinical Pharmacokinetics

Clinical studies have established the pharmacokinetic profile of this compound, demonstrating its oral bioavailability.

Parameter (at 65 mg RP2D)ValuePopulationSource
Recommended Phase II Dose (RP2D) 65 mg, once dailyR/R B-cell malignancies[12][18]
Geometric Mean Cₘₐₓ 145 to 2,590 nmol/L (across 5-75mg doses)R/R B-cell malignancies[12]
Geometric Mean AUC₀₋₂₄ 2,431 to 44,000 nmol/L*h (across 5-75mg doses)R/R B-cell malignancies[12]
Bioavailability (Monkeys, 10mg/kg) 72.4%Preclinical[18]
Clinical Efficacy

The phase 1/2 BELLWAVE-001 study demonstrated promising antitumor activity in heavily pretreated patients with relapsed/refractory (R/R) B-cell malignancies.[10][19][20]

IndicationPatient CohortOverall Response Rate (ORR)Source
CLL/SLL R/R, at 65 mg RP2D (n=57)53%[18]
CLL/SLL with C481S mutation R/R, at 65 mg RP2D (n=25)60%[18]
CLL R/R, at 65 mg RP2D75%[12]

Key Experimental Methodologies

The characterization of this compound involves a suite of biochemical and cellular assays. The following sections describe generalized protocols representative of those used to evaluate kinase inhibitors.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ or HTRF®, are commonly used to determine the IC₅₀ of an inhibitor against a purified kinase.

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium (Eu)-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore (e.g., Alexa Fluor® 647 or XL665) on the substrate. This results in a FRET signal. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.

  • Enzyme/Substrate Preparation: Dilute purified recombinant BTK enzyme and a biotinylated peptide substrate (e.g., poly-GT-biotin) to working concentrations in kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).[4]

  • Kinase Reaction: In a 384-well microplate, add the test compound, the enzyme/substrate mixture, and initiate the reaction by adding ATP (at a concentration near its Kₘ for the enzyme).[21] Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding an EDTA-containing detection buffer.[4] This buffer also contains the Eu-labeled anti-phospho antibody and a streptavidin-conjugated acceptor (e.g., SA-XL665).[21] Incubate for 60 minutes to allow for detection reagent binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4]

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

TR_FRET_Workflow start Start prep_cmpd Prepare this compound Serial Dilution start->prep_cmpd prep_reagents Prepare Kinase, Substrate & ATP start->prep_reagents reaction Incubate: Compound + Enzyme + Substrate + ATP prep_cmpd->reaction prep_reagents->reaction stop_detect Stop Reaction (EDTA) Add Detection Reagents (Eu-Ab + SA-Acceptor) reaction->stop_detect 60 min read_plate Read Plate (TR-FRET Reader) stop_detect->read_plate 60 min analyze Calculate Ratio Plot Dose-Response Determine IC50 read_plate->analyze end_node End analyze->end_node

Generalized workflow for a TR-FRET based kinase inhibition assay.
Cellular Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay determines if a compound induces programmed cell death (apoptosis) or necrosis in cancer cell lines.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE, or CoraLite®488) and can be used to label early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells, where membrane integrity is compromised.[22]

Generalized Protocol:

  • Cell Culture and Treatment: Plate a relevant B-cell malignancy cell line (e.g., TMD8, REC-1) and allow cells to adhere or stabilize. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorophore-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., PE Annexin V Apoptosis Detection Kit).[23]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the fluorophores with the appropriate lasers and collect emission data.

  • Data Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a promising, potent, and reversible BTK inhibitor with a distinct pharmacological profile that allows it to overcome a key clinical resistance mechanism to covalent BTK inhibitors. Its efficacy in inhibiting both wild-type and C481S-mutated BTK, combined with a manageable safety profile, has been demonstrated in preclinical and early-phase clinical trials.[10][20] Ongoing Phase 3 studies will further delineate its role in the therapeutic landscape for B-cell malignancies, potentially offering a valuable new option for patients with treatment-naive or relapsed/refractory disease.[16]

References

Nemtabrutinib: A Technical Guide to a Novel Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemtabrutinib (formerly MK-1026 or ARQ 531) is a potent, orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It represents a significant advancement in the landscape of B-cell malignancy therapeutics by effectively targeting both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to first-generation covalent BTK inhibitors.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Introduction to this compound

This compound is a non-covalent, ATP-competitive inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, survival, and differentiation.[3] By reversibly binding to BTK, this compound disrupts this pathway, leading to the inhibition of malignant B-cell growth and survival. Its chemical formula is C25H23ClN4O4, and its molecular weight is 478.9 g/mol .[4]

Synonyms: MK-1026, ARQ 531[4][5]

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of BTK. Unlike first-generation covalent inhibitors like ibrutinib, which form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site, this compound binds non-covalently.[1][2] This reversible binding allows it to be effective against both wild-type BTK and BTK with the C481S mutation, where the cysteine is replaced by a serine, preventing covalent binding of irreversible inhibitors.[1][2]

Beyond BTK, this compound exhibits a distinct kinase profile, showing inhibitory activity against other kinases, including those in the Tec and Src families, which may contribute to its overall efficacy.[6]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events culminating in cell proliferation and survival. This compound's inhibition of BTK disrupts this entire cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

BTK Signaling Pathway and this compound's Point of Intervention.
Experimental Workflow for Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound like this compound is a mobility shift assay. This assay measures the extent of phosphorylation of a substrate by the target kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction: - BTK Enzyme - Substrate - ATP Start->Prepare Add_Inhibitor Add this compound (Varying Concentrations) Prepare->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate and Product via Electrophoresis Stop_Reaction->Separate Analyze Analyze Data & Calculate IC50 Separate->Analyze End End Analyze->End

General Workflow for a Mobility Shift Kinase Inhibition Assay.

Preclinical and Clinical Data

Biochemical Activity

This compound demonstrates potent inhibition of both wild-type and C481S-mutant BTK, as well as other kinases.

Target KinaseIC50 (nM)Reference
Wild-Type BTK0.85 - 1.4[7][8]
C481S-Mutant BTK0.39 - 1.6[7][8]
MEK18.5[8]
MEK29.5[8]
LYN-[6]
SRC Family KinasesVarious[7]
TEC Family KinasesVarious[7]
Cell-Based Activity

This compound has shown potent anti-proliferative activity in various B-cell malignancy cell lines.

Cell LineDisease ModelGI50 (µM)Reference
TMD8ABC-DLBCL0.13[7]
REC1Mantle Cell Lymphoma0.18[7]
Clinical Efficacy and Safety

Clinical trials, including the Phase 1/2 BELLWAVE-001 (NCT03162536) and Phase 2 BELLWAVE-003 (NCT04728893) studies, have evaluated the safety and efficacy of this compound in patients with relapsed/refractory B-cell malignancies.[8][9]

Clinical TrialPatient PopulationDoseOverall Response Rate (ORR)Key Adverse Events (Grade ≥3)Reference
BELLWAVE-001Relapsed/Refractory CLL/SLL65 mg daily56% - 75%Neutropenia, Febrile Neutropenia, Pneumonia[6][9]
BELLWAVE-003Relapsed/Refractory B-cell malignancies65 mg dailyOngoing-[8]

Experimental Protocols

The following sections provide an overview of key experimental methodologies. While specific, proprietary protocols for this compound are not publicly available, these represent standard and widely accepted procedures in the field.

Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the conversion of a substrate to its phosphorylated product.

  • Reagents and Materials:

    • Recombinant human BTK (wild-type or C481S mutant)

    • Fluorescently labeled peptide substrate

    • ATP

    • Kinase reaction buffer

    • This compound (serially diluted)

    • Stop solution

    • Microplate reader capable of detecting fluorescence

  • Procedure:

    • Prepare a reaction mixture containing the BTK enzyme, substrate, and kinase buffer in a microplate.

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP. The ATP concentration is typically at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution.

    • Separate the phosphorylated product from the non-phosphorylated substrate using capillary electrophoresis.

    • Quantify the amount of product and substrate based on their different migration times.

    • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • B-cell malignancy cell lines (e.g., TMD8, REC-1)

    • Cell culture medium and supplements

    • This compound (serially diluted)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a detergent-based solution)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere (if applicable) or stabilize overnight.

    • Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.

  • Materials and Methods:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • Tumor cells or tissue from patients with B-cell malignancies

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Implant tumor cells or tissue fragments subcutaneously or orthotopically into the mice.

    • Allow the tumors to establish and reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally, typically once daily, at a predetermined dose.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Western Blotting for BTK Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins in the BTK signaling pathway, including phosphorylated forms that indicate pathway activation.

  • Reagents and Materials:

    • Cell or tissue lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membranes (e.g., PVDF)

    • Blocking buffer (e.g., non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-BTK, anti-phospho-BTK, anti-PLCγ2, anti-phospho-PLCγ2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from cells or tissues treated with this compound or control.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane again and add a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a promising next-generation BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mechanism to covalent BTK inhibitors. Its potent and selective activity, coupled with a manageable safety profile in clinical trials, positions it as a valuable therapeutic option for patients with B-cell malignancies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. As ongoing research and clinical studies provide more data, the full therapeutic potential of this compound will be further elucidated.

References

Nemtabrutinib in mantle cell lymphoma (MCL) research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Nemtabrutinib in Mantle Cell Lymphoma (MCL) Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly MK-1026, ARQ 531) is an investigational, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its development addresses a critical unmet need in the treatment of B-cell malignancies, including Mantle Cell Lymphoma (MCL), particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKi).[3][4] Unlike first-generation cBTKis like ibrutinib, which form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site, this compound binds non-covalently, making it effective against both wild-type (WT) BTK and the common C481S resistance mutation.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical data with a focus on MCL, details relevant experimental protocols, and visualizes complex pathways and workflows.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of BTK.[1][3] Its primary mechanism involves disrupting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[5]

Key Features:

  • Reversible, Non-Covalent Inhibition: this compound does not require interaction with the C481 residue for its activity, allowing it to effectively inhibit BTK even when the C481S mutation is present, a common mechanism of acquired resistance to covalent inhibitors.[2][4]

  • Broad Kinase Profile: Beyond BTK, this compound inhibits other kinases relevant to BCR signaling, including members of the Tec and Src families (e.g., LYN) and MEK1.[1][3] Preclinical studies in MCL have shown that it effectively suppresses the activation of Src family kinases, Syk, and ERK.[6]

  • Induction of Apoptosis: By blocking BTK-mediated downstream survival pathways, this compound leads to the inhibition of malignant B-cell growth and induces programmed cell death (apoptosis).[5][6]

Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade and the inhibitory action of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation ERK ERK PLCg2->ERK NFkB NF-κB PLCg2->NFkB Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation NFkB->Proliferation This compound This compound This compound->LYN This compound->BTK This compound->ERK

Caption: BCR signaling pathway and points of inhibition by this compound.

Overcoming Resistance to Covalent BTK Inhibitors

The C481S mutation in the BTK gene prevents the irreversible binding of covalent inhibitors. This compound's non-covalent binding mechanism bypasses this issue, restoring BTK inhibition.

cluster_covalent Covalent BTKi (e.g., Ibrutinib) cluster_noncovalent Non-Covalent BTKi (this compound) cBTKi Covalent BTKi WT_BTK Wild-Type BTK (Cys481) cBTKi->WT_BTK Irreversible Covalent Bond C481S_BTK Mutant BTK (Ser481) cBTKi->C481S_BTK Cannot Bind Inhibition Effective Inhibition WT_BTK->Inhibition Resistance Binding Prevented (Resistance) C481S_BTK->Resistance nBTKi This compound WT_BTK_2 Wild-Type BTK (Cys481) nBTKi->WT_BTK_2 Reversible Non-Covalent Bond C481S_BTK_2 Mutant BTK (Ser481) nBTKi->C481S_BTK_2 Reversible Non-Covalent Bond Inhibition_2 Effective Inhibition WT_BTK_2->Inhibition_2 Inhibition_3 Effective Inhibition C481S_BTK_2->Inhibition_3

Caption: this compound's mechanism for overcoming C481S-mediated resistance.

Preclinical and Clinical Data in B-Cell Malignancies

This compound has been evaluated in various B-cell malignancies. While much of the detailed published data comes from studies including a majority of Chronic Lymphocytic Leukemia (CLL) patients, these findings are foundational for its investigation in MCL.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC50 (nmol/L)Notes
Wild-Type BTK1.4Demonstrates potent inhibition comparable to approved BTK inhibitors.[3]
C481S-Mutant BTK1.6Shows similar high potency against the most common resistance mutation.[3]
Table 2: Summary of Key Clinical Trial Data (BELLWAVE-001 & waveLINE-006)
StudyPhasePatient PopulationNKey Efficacy Results
BELLWAVE-001 I/IIR/R B-Cell Malignancies (mostly CLL/SLL)112 (57 CLL/SLL at RP2D)CLL/SLL Cohort (65 mg QD): - ORR: 56%[4]- Median DOR: 24.4 months[7]- Median PFS: 26.3 months[8]
waveLINE-006 (Cohort C) IIR/R MCL (in combination with Zilovertamab Vedotin)28Combination Therapy: - ORR: 64%[9]- Complete Response (CR): 32%[9]- Partial Response (PR): 32%[9]

R/R: Relapsed/Refractory; ORR: Overall Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; RP2D: Recommended Phase 2 Dose (65 mg once daily).

Table 3: Patient Demographics in R/R MCL (waveLINE-006, Cohort C)
CharacteristicValue
Median Age (years)70 (range, 45-78)[9]
Median Prior Lines of Therapy2.5 (range, 1-6)[9]
High-Risk Disease (MIPI)21%[9]
TP53 Mutation Positive21%[9]
Ki67 Index ≥30%57%[9]
Prior Autologous Stem Cell Transplant43%[9]
Prior CAR T-cell Therapy25%[9]
Safety and Tolerability

Across studies, this compound has demonstrated a manageable safety profile. In the BELLWAVE-001 study (all hematologic malignancies, n=112), the most common treatment-related adverse events (TRAEs) of any grade were dysgeusia (21%), neutropenia (20%), and fatigue (13%).[7][10] Grade 3 or 4 TRAEs occurred in 40% of patients, with neutropenia being the most common (17%).[7]

Ongoing and Future Clinical Investigations in MCL

This compound is being actively investigated in MCL, both as a monotherapy and in combination regimens.

  • NCT06572618: A Phase 2 trial evaluating this compound in combination with rituximab for treatment-naïve MCL patients.[11] The primary objective is to evaluate the complete response rate.[11][12]

  • BELLWAVE-003 (NCT04728893): A Phase 2 study of this compound in various R/R B-cell malignancies, including an MCL cohort.[13][14]

  • waveLINE-006 (NCT05458297): A Phase 2 study investigating zilovertamab vedotin in combination with this compound in patients with R/R MCL.[9][15]

cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_reg Regulatory Biochem Biochemical Assays (IC50 Determination) InVitro In Vitro Studies (MCL Cell Lines, PDOs) Biochem->InVitro InVivo In Vivo Studies (PDX Models) InVitro->InVivo Phase1 Phase I (BELLWAVE-001) Safety, Dose Finding InVivo->Phase1 Phase2 Phase II (BELLWAVE-003, waveLINE-006) Efficacy, Safety Phase1->Phase2 Phase3 Phase III (Future Studies) Comparative Efficacy Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: The drug development and clinical trial pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on methods cited in this compound research publications.[6]

Protocol 1: Cell Viability Assay
  • Cell Culture: MCL cell lines (e.g., Mino) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

  • Luminescence Reading: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used. The reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Luminescence is measured using a plate reader. Data is normalized to vehicle-treated controls to calculate cell viability, and IC50 values are determined using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: MCL cells are treated with this compound at various concentrations for a specified time (e.g., 48-72 hours).

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.

  • Quantification: The percentage of apoptotic cells is quantified for each treatment condition.

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Following treatment with this compound, MCL cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-BTK (Tyr223), total BTK, phospho-ERK, total ERK, β-actin).

  • Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Start MCL Cell Culture Treat Treat with this compound (Dose-Response / Time-Course) Start->Treat Harvest Harvest Cells Treat->Harvest Viability Cell Viability Assay (CellTiter-Glo) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Harvest->Apoptosis WB Western Blotting (pBTK, pERK, etc.) Harvest->WB End Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->End Apoptosis->End WB->End

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of B-cell malignancies. Its ability to inhibit both wild-type and C481S-mutant BTK provides a crucial therapeutic option for patients with MCL who have developed resistance to covalent BTK inhibitors.[3][4] Early clinical data in combination therapies for MCL are promising, showing substantial antitumor activity in a heavily pretreated population.[9]

Future research will focus on:

  • Establishing the long-term efficacy and safety of this compound in larger, randomized Phase 3 trials for MCL.

  • Optimizing combination strategies, such as with anti-CD20 antibodies (rituximab) or other novel agents, to deepen responses and improve outcomes.[11][15]

  • Identifying biomarkers to predict response and resistance to non-covalent BTK inhibition.

  • Exploring its role in earlier lines of therapy for MCL.[16]

The continued development of this compound holds the potential to further refine the treatment landscape for patients with Mantle Cell Lymphoma.

References

Methodological & Application

Nemtabrutinib In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. This compound inhibits both wild-type BTK and the C481S mutant, a common resistance mutation that emerges in patients treated with covalent BTK inhibitors.[4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is an ATP-competitive tyrosine kinase inhibitor.[1] By binding to the ATP-binding pocket of BTK, it blocks its kinase activity, thereby inhibiting the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[2][3] this compound has also demonstrated inhibitory activity against other kinases, including those in the TEC, Trk, and Src families.[1]

Data Presentation

Biochemical IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) of this compound against various kinases has been determined in biochemical assays.

Kinase TargetIC50 (nM)
BTK (wild-type)0.85 - 1.4
BTK (C481S mutant)1.6
MEK18.5
MEK29.5
B-RAF73

Data sourced from biochemical kinase activity assays.[1][4][5]

Cellular IC50 Values of this compound in B-cell Lines

The potency of this compound has also been assessed in cellular assays, which measure the drug's effect on cell viability.

Cell LineCancer TypeIC50 (nM)
SU-DHL-6Diffuse Large B-cell LymphomaNot explicitly stated, but shown in dose-response curve
REC-1Mantle Cell LymphomaNot explicitly stated, but shown in dose-response curve

Further research is needed to populate this table with a broader range of B-cell malignancy cell lines.[6]

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • B-cell malignancy cell lines (e.g., SU-DHL-6, REC-1)

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental values.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Analyze Data (Calculate IC50) F->G

Cell Viability Assay Workflow

Apoptosis Assay (using Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • B-cell malignancy cell lines

  • Appropriate cell culture medium and supplements

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight (if applicable).

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

G cluster_workflow Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by Flow Cytometry E->F G Quantify cell populations F->G

Apoptosis Assay Workflow

Western Blot for BTK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on BTK activation by measuring the levels of phosphorylated BTK (p-BTK).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • B-cell malignancy cell lines

  • Appropriate cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).

    • Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-BTK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the p-BTK signal to the total BTK signal.

G cluster_workflow Western Blot Workflow for p-BTK A Treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to membrane B->C D Block membrane C->D E Incubate with primary antibody (anti-p-BTK) D->E F Incubate with secondary antibody E->F G Detect signal (ECL) F->G H Re-probe for total BTK and loading control G->H

Western Blot Workflow

Signaling Pathway

B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates a simplified BCR signaling cascade and highlights the central role of BTK, the target of this compound.

G cluster_pathway BCR Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NF_kB NF-κB PKC->NF_kB Proliferation Proliferation, Survival, Differentiation NFAT->Proliferation leads to NF_kB->Proliferation leads to This compound This compound This compound->BTK inhibits

BCR Signaling and this compound Inhibition

References

Application Notes and Protocols for Nemtabrutinib Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (also known as MK-1026 or ARQ 531) is a potent, orally bioavailable, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes.[4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[4]

This compound distinguishes itself from first-generation, covalent BTK inhibitors by its ability to effectively inhibit both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to covalent inhibitors.[2][5] Its reversible, non-covalent binding mode offers a promising therapeutic strategy for patients who have developed resistance to other BTK-targeted therapies.[1][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound. The described assays will enable researchers to:

  • Determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Confirm target engagement of this compound with BTK within a cellular context.

  • Elucidate the mechanism of action by analyzing the inhibition of downstream signaling pathways.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of BTK, thereby blocking the downstream signaling cascade initiated by B-cell receptor activation. This disruption of the BCR pathway ultimately leads to decreased B-cell proliferation and survival.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC Ca2+ release DAG->PKC ERK ERK PKC->ERK NFkB NF-κB ERK->NFkB AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription This compound This compound This compound->BTK Inhibition

Diagram 1: B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Inhibition.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in B-Cell Malignancy Cell Lines.
Cell LineCancer TypeThis compound IC50 (µM)
TMD8Diffuse Large B-cell Lymphoma (ABC)0.13
REC-1Mantle Cell Lymphoma0.18
JeKo-1Mantle Cell Lymphoma0.7
MinoMantle Cell Lymphoma1.2
Z-138Mantle Cell Lymphoma10.1

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment. Data is representative and compiled from published studies.[6]

Table 2: Quantitative Analysis of BTK Pathway Inhibition by this compound.
This compound Conc. (nM)% Inhibition of pBTK (Y223)% Inhibition of pPLCγ2 (Y759)% Inhibition of pERK1/2 (T202/Y204)
125 ± 518 ± 410 ± 3
1065 ± 855 ± 740 ± 6
10095 ± 488 ± 675 ± 8
100098 ± 392 ± 585 ± 7

Data represents the percentage inhibition of phosphorylation of key downstream signaling proteins in TMD8 cells treated with this compound for 2 hours, as determined by quantitative western blotting. Values are presented as mean ± standard deviation.

Table 3: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement.
TreatmentApparent Melting Temperature (Tm) of BTK (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)48.2 ± 0.5-
This compound (10 µM)55.6 ± 0.7+7.4

Data shows the melting temperature of BTK in intact TMD8 cells treated with vehicle or this compound. A significant thermal shift indicates direct binding of this compound to BTK.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol determines the effect of this compound on the viability of suspension cancer cell lines.

Materials:

  • B-cell lymphoma/leukemia cell lines (e.g., TMD8, REC-1)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells in exponential growth phase and determine cell density and viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve 2X the final desired concentrations (e.g., ranging from 20 µM to 0.2 nM).

    • Add 50 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell_Viability_Workflow start Start culture_cells Culture and Harvest Cells start->culture_cells end End seed_plate Seed 5,000 cells/well in 96-well plate culture_cells->seed_plate add_compound Add 50µL compound to wells seed_plate->add_compound prepare_compound Prepare this compound serial dilutions (2X) prepare_compound->add_compound incubate Incubate for 72 hours at 37°C add_compound->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg shake_plate Shake for 2 min add_ctg->shake_plate incubate_rt Incubate for 10 min at room temp shake_plate->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data analyze_data->end

Diagram 2: Experimental Workflow for the Cell Viability Assay.
Protocol 2: Western Blotting for BTK Pathway Analysis

This protocol is for assessing the phosphorylation status of BTK and its downstream targets.

Materials:

  • TMD8 cells (or other relevant cell line)

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • This compound and DMSO

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pBTK (Y223), anti-BTK, anti-pPLCγ2 (Y759), anti-PLCγ2, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed 2 x 10^6 TMD8 cells per well in 6-well plates and incubate overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation, wash with ice-cold PBS.

    • Lyse cell pellets with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify band intensities.

    • Normalize the intensity of phosphorylated proteins to their respective total protein levels. Further normalize to the loading control (GAPDH).

    • Calculate the percentage inhibition relative to the vehicle-treated control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of this compound to BTK in intact cells.

Materials:

  • TMD8 cells

  • This compound and DMSO

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge (capable of >15,000 x g)

  • Western blotting materials (as described in Protocol 2)

Procedure:

  • Cell Treatment:

    • Harvest TMD8 cells and resuspend in fresh medium at 10 x 10^6 cells/mL.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Immediately after heating, lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Analysis:

    • Analyze the soluble fractions by western blotting for total BTK protein (as described in Protocol 2).

    • Quantify the band intensities for BTK at each temperature point.

    • Normalize the data to the non-heated control for each treatment group.

    • Plot the percentage of soluble BTK against the temperature to generate melting curves.

    • Determine the melting temperature (Tm) for both vehicle and this compound-treated samples. A shift in Tm indicates target engagement.

Data_Analysis_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cluster_cetsa CETSA raw_lum Raw Luminescence Data norm_lum Normalized to Vehicle Control raw_lum->norm_lum ic50_plot Dose-Response Curve norm_lum->ic50_plot ic50_value IC50 Value ic50_plot->ic50_value raw_bands Raw Band Intensities norm_bands Normalized to Total Protein and Loading Control raw_bands->norm_bands percent_inhibition % Inhibition vs Vehicle norm_bands->percent_inhibition pathway_effect Pathway Inhibition Profile percent_inhibition->pathway_effect cetsa_bands Soluble BTK Band Intensities norm_cetsa Normalized to Non-Heated Control cetsa_bands->norm_cetsa melting_curve Melting Curve Plot norm_cetsa->melting_curve tm_shift ΔTm Calculation melting_curve->tm_shift

Diagram 3: Logical Flow for Data Analysis from Cell-Based Assays.

References

Application Notes and Protocols for Preclinical Studies with Nemtabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It has demonstrated significant antitumor activity in preclinical models of B-cell malignancies.[3][4] this compound distinguishes itself from first-generation, irreversible BTK inhibitors by its ability to inhibit both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance.[1] Furthermore, preclinical studies have revealed that this compound also targets other kinases, including those in the Tec and Src families, and key components of the MAPK/ERK signaling pathway, suggesting a broader mechanism of action.[3][5][6]

These application notes provide a summary of preclinical data and detailed protocols for in vitro and in vivo studies to guide researchers in designing experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound from various preclinical studies.

Table 1: Biochemical IC50 Values of this compound Against Key Kinases

Target KinaseIC50 (nmol/L)Notes
Wild-type BTK1.4
C481S-mutant BTK1.6
MEK18.5[5]
MEK29.5[5]
B-RAF73Activity measured via a cascade assay with MEK1 and ERK2.[5]

Table 2: In Vitro Cellular IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
Mantle Cell Lymphoma (MCL) cell linesMantle Cell Lymphoma0.7 - 10.1[3]
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)0.6[7]
REC-1Mantle Cell Lymphoma2.0[7]
EoL-1Chronic Eosinophilic Leukemia0.059[7]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of the B-cell receptor (BCR) signaling pathway. It also demonstrates inhibitory activity on the MAPK/ERK pathway.

Nemtabrutinib_Signaling_Pathway cluster_BCR BCR Signaling Pathway cluster_MAPK MAPK/ERK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Ca_release Ca²⁺ Release IP3->Ca_release Proliferation_Survival B-Cell Proliferation & Survival NFkB->Proliferation_Survival RAS RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK MAPK_Proliferation Cell Proliferation & Survival ERK->MAPK_Proliferation This compound This compound This compound->BTK Inhibition This compound->MEK Inhibition

Figure 1: this compound's inhibitory action on the BCR and MAPK/ERK signaling pathways.

Experimental Protocols

In Vitro Methods

1. Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell lines of interest (e.g., MCL, DLBCL lines)

    • Complete cell culture medium

    • This compound stock solution (dissolved in DMSO)

    • 96-well clear bottom white plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be from 0.01 nM to 100 µM. Include a DMSO-only vehicle control.

    • Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol determines the mode of cell death induced by this compound.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (or similar)

    • Flow cytometer

  • Procedure:

    • Treat cells with varying concentrations of this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24, 48 hours). Include a vehicle control.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

3. Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the BCR and MAPK signaling pathways.

  • Materials:

    • Cancer cell lines

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the change in protein phosphorylation.

In Vivo Methods

Xenograft Mouse Model of B-cell Malignancy

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Acclimation Acclimatize Immunocompromised Mice (e.g., NOD/SCID) Cell_Culture Culture Cancer Cell Line Tumor_Inoculation Subcutaneous Inoculation of Cells Cell_Culture->Tumor_Inoculation Tumor_Growth Monitor Tumor Growth Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 75 mg/kg, oral gavage) or Vehicle Control Randomization->Dosing Tumor_Measurement Measure Tumor Volume (e.g., weekly) Dosing->Tumor_Measurement Endpoint Endpoint: Tumor Size Limit or Study Duration Tumor_Measurement->Endpoint Data_Analysis Analyze Tumor Growth Inhibition & Survival Endpoint->Data_Analysis

Figure 2: General workflow for an in vivo xenograft study with this compound.

  • Animals:

    • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Procedure:

    • Cell Preparation and Implantation:

      • Harvest cancer cells during their exponential growth phase.

      • Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor engraftment.

      • Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.

    • Tumor Growth and Group Assignment:

      • Monitor the mice for tumor formation.

      • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration:

      • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80).

      • Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 75 mg/kg, once daily).

      • Administer the vehicle alone to the control group.

    • Efficacy Evaluation:

      • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

      • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

      • Monitor animal body weight and overall health as indicators of toxicity.

      • The study may be concluded when tumors in the control group reach a predetermined size, or after a specific duration.

    • Data Analysis:

      • Compare the tumor growth curves between the this compound-treated and vehicle-treated groups.

      • Calculate the percentage of tumor growth inhibition (TGI).

      • If applicable, perform survival analysis.

      • At the end of the study, tumors and organs can be harvested for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a promising BTK inhibitor with a dual mechanism of action that includes the inhibition of both BCR and MAPK/ERK signaling pathways. The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Researchers should adapt these protocols to their specific cell lines, animal models, and experimental questions. The quantitative data presented herein serves as a valuable reference for dose selection and expected outcomes in preclinical studies.

References

Nemtabrutinib: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It demonstrates activity against both wild-type BTK and the C481S mutant, a common resistance mutation that emerges in response to covalent BTK inhibitors.[1][4][5] this compound's mechanism of action involves non-covalently binding to the ATP-binding pocket of BTK, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[2][4][6] This inhibition leads to decreased proliferation and survival of malignant B-cells that overexpress BTK.[2][4] Beyond BTK, this compound also exhibits inhibitory activity against other kinases, including those in the Tec and Src families, which may contribute to its broader anti-cancer efficacy.[1][7] These application notes provide detailed protocols for the laboratory use of this compound, including its formulation, and methods for assessing its in vitro activity.

Chemical Information

PropertyValue
Synonyms ARQ 531, MK-1026
CAS Number 2095393-15-8
Molecular Formula C₂₅H₂₃ClN₄O₄
Molecular Weight 478.93 g/mol

Data Summary

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinases.

KinaseIC₅₀ (nM)
Wild-Type BTK0.85 - 1.4
C481S-Mutant BTK0.39 - 1.6
BMX5.23
TEC5.80
TXK36.4
MEK18.5
MEK29.5
B-RAF73
Cellular Activity

The following table summarizes the anti-proliferative activity of this compound in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)Not explicitly stated, but sensitive
REC-1Mantle Cell Lymphoma (MCL)Not explicitly stated, but sensitive
TMD8Diffuse Large B-cell Lymphoma (DLBCL)Potent inhibition of BCR signaling
Various MCL cell linesMantle Cell Lymphoma (MCL)700 - 10100
CLL cell linesChronic Lymphocytic Leukemia (CLL)389 (median)

Signaling Pathway

Nemtabrutinib_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKCβ IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM). For example, to make 1 ml of a 10 mM stock solution (MW = 478.93 g/mol ), weigh out 4.79 mg of this compound.

  • Aseptically add the weighed this compound to a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C for 10 minutes or brief sonication can aid in dissolution.[8]

  • Once dissolved, the stock solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 2 years in solvent).[4]

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a colorimetric (MTS) or luminescent (CellTiter-Glo®) assay.[2][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear or white-walled microplates (white-walled for luminescence)

  • This compound stock solution (from Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).[2]

  • Assay Measurement:

    • For MTS Assay:

      • Add 20 µL of MTS reagent to each well.[9]

      • Incubate for 1-4 hours at 37°C.[9]

      • Measure the absorbance at 490 nm using a microplate reader.[9]

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Cell_Viability_Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add MTS or CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate 1-4h (MTS) or 10 min (CTG) add_reagent->incubate3 read Read Absorbance or Luminescence incubate3->read analyze Analyze Data (IC₅₀) read->analyze

Protocol 3: Western Blotting for BTK Pathway Inhibition

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of BTK and its downstream targets.[2]

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Western_Blot_Workflow treat Treat Cells with this compound lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Image Analysis detect->analyze

In Vivo Formulation

For in vivo studies in animal models, this compound can be formulated for oral administration. A suggested formulation is as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 9.5 mg/mL).[6]

  • For a 1 mL final solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix well.[6]

  • Add 50 µL of Tween® 80 and mix.[6]

  • Add 500 µL of sterile water or saline and mix to a final volume of 1 mL.[6]

  • The final solution should be prepared fresh before use.[6]

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Nemtabrutinib in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing Nemtabrutinib in combination with other therapeutic agents. Detailed protocols for key experiments are provided to facilitate further research and development.

Introduction to this compound

This compound (formerly MK-1026) is an orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[3][4] this compound effectively inhibits both wild-type BTK and the C481S mutant form, which is a common mechanism of resistance to covalent BTK inhibitors like ibrutinib.[1][2] This characteristic makes this compound a promising therapeutic option for patients with B-cell malignancies who have developed resistance to other BTK inhibitors.

Combination Therapy Rationale

The primary rationale for combining this compound with other agents is to achieve synergistic anti-tumor activity, overcome or prevent drug resistance, and enhance the depth and durability of clinical responses.

Dual Targeting of B-Cell Survival Pathways: this compound and Venetoclax

A key combination strategy involves the concurrent inhibition of the BCR pathway with this compound and the anti-apoptotic protein B-cell lymphoma 2 (BCL2) with Venetoclax.

  • Mechanism of Synergy: BTK inhibitors, by blocking BCR signaling, can lead to an increased dependence of malignant B-cells on BCL2 for survival.[5] Conversely, BCL2 inhibition can sensitize cells to the pro-apoptotic effects of BTK inhibition. This dual targeting of two critical and complementary survival pathways has shown preclinical synergy and is being actively investigated in clinical trials.[6][7][8]

Preclinical Data Summary

In Vivo Efficacy of this compound and Venetoclax Combination

Preclinical studies using an adoptive transfer Chronic Lymphocytic Leukemia (CLL) mouse model have demonstrated the superior efficacy of the this compound and Venetoclax combination.[6][7][8]

Treatment GroupMedian Survival (days)ComparisonStatistical Significance
Vehicle---
VenetoclaxNo significant prolongation vs. Vehicle--
Ibrutinib56.5--
Ibrutinib + Venetoclax66vs. Ibrutinib alone-
This compound81.5vs. Ibrutinibp = 0.0238
This compound + Venetoclax 92 vs. Ibrutinib + Venetoclax p = 0.0415

Data sourced from preclinical studies in an adoptive transfer CLL mouse model.[7][9]

Clinical Trial Landscape

Several clinical trials are currently evaluating this compound in combination with other agents for various B-cell malignancies.

Trial IdentifierPhaseCombination AgentsIndicationStatus
BELLWAVE-010 (MK-1026-010) 3This compound + VenetoclaxRelapsed/Refractory CLL/SLLActive
MK-2140-006 -Zilovertamab Vedotin + this compoundAggressive and Indolent B-cell MalignanciesActive
BELLWAVE-003 (MK-1026-003) 2This compound (monotherapy and potential combinations)Hematologic MalignanciesActive
NCT05023920 -This compound + RituximabMantle Cell Lymphoma-

Information compiled from publicly available clinical trial registries.[10][11]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound targets BTK within the B-cell receptor signaling pathway, effectively blocking downstream signals that promote cell survival and proliferation.

Nemtabrutinib_MOA BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits BTK, blocking BCR signaling.

Synergistic Action of this compound and Venetoclax

The combination of this compound and Venetoclax targets two distinct but complementary pathways crucial for B-cell malignancy survival.

Combination_Synergy cluster_bcr BCR Pathway cluster_apoptosis Apoptosis Pathway BCR_Signaling BCR Signaling BTK BTK BCR_Signaling->BTK Cell_Survival Malignant B-Cell Survival BTK->Cell_Survival This compound This compound This compound->BTK BCL2 BCL2 BCL2->Cell_Survival Venetoclax Venetoclax Venetoclax->BCL2 Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Dual inhibition of BTK and BCL2 enhances apoptosis.

Experimental Workflow: In Vivo Efficacy Study

A general workflow for assessing the in vivo efficacy of this compound in combination with another agent using a xenograft model.

InVivo_Workflow Engraftment Engraftment of Malignant B-Cells in Immunocompromised Mice Tumor_Formation Tumor Formation & Cohort Randomization Engraftment->Tumor_Formation Treatment Treatment Initiation: - Vehicle - this compound - Agent B - Combination Tumor_Formation->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis Monitoring->Endpoint

Caption: Workflow for in vivo combination efficacy studies.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay for Combination Synergy

Objective: To determine the synergistic, additive, or antagonistic effect of this compound and a second agent (e.g., Venetoclax) on the viability of B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, REC-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Agent B (e.g., Venetoclax, stock solution in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a dose-response matrix of this compound and Agent B. Serially dilute each drug in culture medium to achieve 2x the final desired concentrations.

  • Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells. Include wells for vehicle control (DMSO), this compound alone, and Agent B alone.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells (representing 100% viability).

    • Calculate the percentage of cell viability for each drug concentration and combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol: Adoptive Transfer CLL Mouse Model for In Vivo Efficacy

Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a clinically relevant mouse model of CLL.

Materials:

  • Splenocytes from Eμ-TCL1 transgenic mice (a model for CLL)

  • Immunocompromised recipient mice (e.g., NSG mice)

  • This compound formulation for oral gavage

  • Agent B formulation for appropriate route of administration

  • Vehicle control solution

  • Flow cytometer and antibodies for monitoring CLL cell engraftment (e.g., anti-mouse CD45, anti-human CD19, anti-human CD5)

  • Animal handling and monitoring equipment

Procedure:

  • Cell Preparation and Transfer:

    • Isolate splenocytes from a leukemic Eμ-TCL1 mouse.

    • Inject 1-2 x 10^7 splenocytes intravenously into recipient mice.

  • Engraftment Monitoring:

    • Beginning 2-3 weeks post-transfer, monitor for CLL engraftment by performing weekly peripheral blood draws and flow cytometry for CLL markers.

  • Cohort Randomization and Treatment:

    • Once the percentage of CLL cells in the peripheral blood reaches a predetermined level (e.g., >1%), randomize mice into treatment cohorts (Vehicle, this compound, Agent B, Combination).

    • Administer treatments as per the planned schedule (e.g., daily oral gavage for this compound).

  • Disease Monitoring and Endpoint:

    • Continue to monitor peripheral blood disease weekly via flow cytometry.

    • Monitor mice for signs of morbidity and mortality.

    • The primary endpoint is overall survival. Euthanize mice when they meet predefined humane endpoint criteria.

  • Data Analysis:

    • Plot Kaplan-Meier survival curves for each treatment group.

    • Compare survival between groups using the log-rank (Mantel-Cox) test.

    • Analyze peripheral blood CLL burden over time for each group.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Nemtabrutinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nemtabrutinib (formerly ARQ 531), a reversible Bruton's tyrosine kinase (BTK) inhibitor, in patient-derived xenograft (PDX) models of various hematological malignancies. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a potent, orally bioavailable, reversible inhibitor of both wild-type and C481S-mutant BTK.[1][2][3] This dual activity makes it a promising therapeutic agent for B-cell malignancies, including those that have developed resistance to covalent BTK inhibitors like ibrutinib.[1][4] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical drug evaluation as they closely recapitulate the heterogeneity and biology of the original human tumor.[5][6][7][8] This document outlines the application of this compound in PDX models of Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Mantle Cell Lymphoma (MCL).

Mechanism of Action

This compound functions by non-covalently binding to BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway.[1] This inhibition prevents the activation of downstream survival pathways, ultimately leading to the suppression of malignant B-cell growth.[1] In addition to BTK, this compound has been shown to inhibit other kinases, including those in the Src family and pathways related to ERK signaling, which may contribute to its robust anti-tumor activity.[4][9]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation This compound This compound This compound->BTK Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival

Figure 1: Simplified BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in PDX and other relevant in vivo models.

Table 1: In Vivo Efficacy of this compound in an AML PDX Model

Treatment GroupDoseOutcome MeasureResultSignificanceReference
Vehicle-% Human CD45+ Cells (Day 42)High-[10]
This compound (ARQ 531)25 mg/kg (daily, oral)% Human CD45+ Cells (Day 42)Significant ReductionP=0.006[10]
This compound (ARQ 531)37.5 mg/kg (daily, oral)% Human CD45+ Cells (Day 42)Significant ReductionP<0.001[10]
Vehicle-Median Survival--[10]
This compound (ARQ 531)37.5 mg/kg (daily, oral)Median SurvivalSignificantly longerP<0.001[10]

Table 2: In Vivo Efficacy of this compound in a CLL/Richter's Transformation Engraftment Model

Treatment GroupDoseOutcome MeasureResultSignificanceReference
Vehicle-Median Survival36 days-[4]
IbrutinibNot SpecifiedMedian Survival53 days-[4]
This compound (ARQ 531)50 mg/kgMedian SurvivalNot reached by day 74p=0.044 (vs Ibrutinib)[4]
This compound (ARQ 531)75 mg/kgMedian SurvivalNot reached by day 74p=0.009 (vs Ibrutinib)[4]

Table 3: In Vitro Activity of this compound in MCL Cell Lines

Cell LineIC50 (µM)Reference
Various MCL cell lines0.7 - 10.1[11]

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of Hematological Malignancy

This protocol provides a general framework for establishing PDX models from patient samples. Specific optimization may be required depending on the tumor type.

1. Patient Sample Collection and Processing:

  • Obtain fresh tumor tissue or bone marrow aspirate from patients with diagnosed hematological malignancies under institutional review board (IRB) approved protocols.

  • Process the sample under sterile conditions to isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Assess cell viability using trypan blue exclusion.

2. Animal Model:

  • Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are optimal for engrafting human hematopoietic cells.

  • House the mice in a specific pathogen-free (SPF) environment.

3. Cell Implantation:

  • For systemic diseases like leukemia, inject 1-10 x 10^6 viable patient-derived cells intravenously (e.g., via tail vein) into each mouse.

  • For lymphomas that form solid tumors, subcutaneous implantation of a tumor fragment or a cell suspension in a supportive matrix (e.g., Matrigel) can be performed.[11] Some studies have utilized a human fetal bone chip implanted in the mice to better mimic the tumor microenvironment.[6]

4. Engraftment Monitoring:

  • Monitor mice for signs of disease development (e.g., weight loss, hind limb paralysis, ruffled fur).

  • Periodically collect peripheral blood via submandibular or tail vein bleed to assess the percentage of human CD45+ (hCD45+) cells by flow cytometry. Engraftment is confirmed when hCD45+ cells are detected (typically >1%).[10]

PDX_Workflow cluster_pre Pre-Clinical Phase cluster_exp Experimental Phase Patient Patient Sample (Tumor/BM) Isolation Isolate Mononuclear Cells Patient->Isolation Implantation Cell Implantation (IV or SC) Isolation->Implantation Mouse Immunodeficient Mouse (e.g., NSG) Mouse->Implantation Engraftment Monitor Engraftment (% hCD45+) Implantation->Engraftment Randomization Randomize Mice Engraftment->Randomization Treatment Treat with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring Endpoint Endpoint Analysis (Flow, IHC, etc.) Monitoring->Endpoint

Figure 2: General experimental workflow for a this compound PDX study.

Protocol 2: In Vivo Efficacy Study of this compound in an Established PDX Model

1. Study Initiation:

  • Once PDX mice show successful engraftment (e.g., a predetermined percentage of hCD45+ cells in peripheral blood), randomize them into treatment and control groups (typically 5-10 mice per group).[10]

2. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., as described in specific study protocols).

  • Administer this compound daily via oral gavage at desired doses (e.g., 25 mg/kg, 37.5 mg/kg, 50 mg/kg, 75 mg/kg).[4][10]

  • Administer the vehicle alone to the control group.

3. Efficacy Assessment:

  • Tumor Burden:

    • For systemic disease, monitor the percentage of hCD45+ cells in peripheral blood weekly by flow cytometry.[10]

    • For subcutaneous tumors, measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = (length x width^2)/2).

  • Survival:

    • Monitor mice daily for signs of toxicity and disease progression.

    • Record the date of death or euthanasia (when predefined humane endpoints are met).

    • Plot survival data using Kaplan-Meier curves.[10]

4. Pharmacodynamic and Endpoint Analysis:

  • At the end of the study, or at specified time points, euthanize mice and harvest tissues (e.g., bone marrow, spleen, liver, tumor).

  • Flow Cytometry: Analyze cell suspensions from harvested tissues for the presence of malignant cells (e.g., hCD45+).[10]

  • Western Blotting: Prepare protein lysates from tumor tissue to assess the phosphorylation status of BTK and other downstream signaling proteins to confirm target engagement.[11]

  • Immunohistochemistry (IHC): Perform IHC on fixed tumor sections to evaluate biomarkers of interest.

Applications and Future Directions

The use of this compound in PDX models has demonstrated significant preclinical activity, supporting its clinical development.[11][12] These models are crucial for:

  • Evaluating efficacy in a setting that reflects human tumor heterogeneity.

  • Investigating mechanisms of resistance to both covalent and non-covalent BTK inhibitors.

  • Testing combination therapies, for instance with CAR T-cell therapy, to explore synergistic effects.[11]

  • Identifying predictive biomarkers to guide patient selection in clinical trials.

Future studies should focus on expanding the library of PDX models to include a wider range of hematological malignancies and resistance profiles. Integrating multi-omics approaches will further enhance our understanding of this compound's mechanism of action and help to personalize treatment strategies for patients with B-cell cancers.

References

Nemtabrutinib: Inducing Apoptosis in B-cells for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib is an orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes.[1][2] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active, promoting uncontrolled cell growth and survival. This compound effectively inhibits both wild-type BTK and the C481S mutant, a common resistance mutation that emerges during treatment with covalent BTK inhibitors.[1] By blocking BTK activity, this compound disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in malignant B-cells.[1] These application notes provide detailed protocols for assessing the apoptotic effects of this compound on B-cells.

Mechanism of Action: BTK Inhibition Leading to Apoptosis

This compound's primary mechanism of action involves the inhibition of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts the downstream signaling cascade that promotes B-cell survival and proliferation, ultimately leading to programmed cell death, or apoptosis.

Nemtabrutinib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation This compound This compound This compound->BTK Inhibition Caspase_Activation Caspase Activation This compound->Caspase_Activation Promotes PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis BTK->Apoptosis_Inhibition Survival Signal NFkB NF-κB PLCg2->NFkB Activation Pro_Survival Pro-survival Genes NFkB->Pro_Survival Transcription Pro_Survival->Apoptosis_Inhibition Leads to Apoptosis_Inhibition->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound inhibits BTK, blocking pro-survival signals and inducing apoptosis.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across a range of B-cell malignancy cell lines.

Cell Line SubtypeCell Line NameThis compound IC50 (µM)
Chronic Lymphocytic Leukemia (CLL) JVM-20.389
MEC-10.389
Mantle Cell Lymphoma (MCL) Granta-5190.627
JeKo-10.627
Mino0.627
REC-12.0
SP490.627
UPN10.627
Z-1380.627
Diffuse Large B-cell Lymphoma (DLBCL) - ABC HBL-11.0
OCI-Ly101.0
OCI-Ly31.0
TMD81.0
U-29321.0
Diffuse Large B-cell Lymphoma (DLBCL) - GCB DOHH-21.2
HT>31.6
OCI-Ly11.2
OCI-Ly191.2
SU-DHL-41.2
SU-DHL-60.6
Marginal Zone Lymphoma (MZL) KARPAS-1715N/A
VL51N/A
Primary Mediastinal B-cell Lymphoma (PMBCL) KARPAS-1106P0.815
Canine Diffuse Large B-cell Lymphoma CLBL-10.389

N/A: Data not available in the provided sources.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the viability of B-cell lines after treatment with this compound.

CellTiter_Glo_Workflow A Seed B-cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate for 72 hours B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® Reagent D->E F Mix on orbital shaker (2 minutes) E->F G Incubate at RT (10 minutes) F->G H Measure Luminescence G->H

Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Materials:

  • B-cell lymphoma cell lines

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed B-cell lymphoma cells in an opaque-walled 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in B-cells treated with this compound using flow cytometry.

Annexin_V_Workflow A Treat B-cells with This compound B Harvest and wash cells with PBS A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark (15 minutes) D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Materials:

  • B-cell lymphoma cell lines

  • Culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed B-cell lymphoma cells and treat with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include appropriate controls.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of PARP and caspase-3, key indicators of apoptosis, in B-cells treated with this compound.

Western_Blot_Workflow A Treat B-cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with ECL substrate G->H I Image and quantify bands H->I

Caption: Workflow for Western blot analysis of apoptotic markers.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat B-cell lymphoma cells with this compound for the desired time and concentrations.

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control to quantify the levels of cleaved PARP and cleaved caspase-3. An increase in the cleaved forms is indicative of apoptosis.

References

Troubleshooting & Optimization

Nemtabrutinib Off-Target Effects In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers investigating the in vitro off-target effects of nemtabrutinib.

Introduction

This compound (formerly ARQ 531 or MK-1026) is a potent, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is designed for increased selectivity compared to first-generation BTK inhibitors.[3] However, like many kinase inhibitors, this compound exhibits off-target activity that can influence experimental outcomes and has potential implications for its therapeutic applications. This guide focuses on understanding and investigating these off-target effects in a laboratory setting.

A notable off-target activity of this compound is its inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] Biochemical profiling has confirmed that this compound can inhibit several growth factor receptor tyrosine kinases and downregulate MAPK signaling, likely through the inhibition of MEK1.[4][5]

Data Presentation: Off-Target Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, BTK, and key off-target kinases. This data is crucial for designing experiments and interpreting results.

Target KinaseIC50 (nM)Assay TypeReference
Primary Target
BTK (wild-type)1.4Biochemical[6]
BTK (C481S mutant)1.6Biochemical[6]
Off-Targets
MEK18.5Biochemical[6]
MEK29.5Biochemical[6]
B-RAF73Biochemical (cascade assay)[6]
TEC Family KinasesInhibition observedBiochemical[7]
SRC Family KinasesInhibition observedBiochemical[7]
FGFR2Inhibition observedBiochemical[8]
FGFR3Inhibition observedBiochemical[8]
PDGFRαInhibition observedBiochemical[8]

Experimental Protocols

Detailed methodologies are provided below for key experiments to investigate the off-target effects of this compound.

Biochemical Kinase Activity Assay (ATP Competition)

This protocol is designed to determine the IC50 value of this compound against a purified kinase of interest.

Principle: The assay measures the ability of this compound to compete with ATP for the kinase's ATP-binding pocket, thereby inhibiting its phosphotransferase activity. The activity is typically measured by quantifying the phosphorylation of a substrate, often using radioactivity or fluorescence-based methods.[3][4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric assays)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and this compound dilutions to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for the specific kinase to accurately determine competitive inhibition.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

  • Quantify substrate phosphorylation. For radiometric assays, this involves washing away unincorporated [γ-³²P]ATP and measuring the radioactivity of the phosphorylated substrate using a scintillation counter. For fluorescence-based assays, follow the manufacturer's instructions for the specific detection reagent.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of different cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Materials:

  • Cancer cell lines of interest (e.g., BRAF-mutant and wild-type cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of MAPK Pathway Activation

This protocol is used to determine if this compound inhibits the phosphorylation of key proteins in the MAPK pathway, such as MEK and ERK.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), the activation state of the MAPK pathway can be assessed.

Materials:

  • Cancer cell lines

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK) or a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagrams

Nemtabrutinib_Off_Target_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->RTK Inhibition This compound->MEK Inhibition

Caption: this compound's off-target inhibition of the MAPK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Selection (e.g., BRAF-mutant) Biochemical_Assay Biochemical Kinase Assay Cell_Culture->Biochemical_Assay Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot (p-MEK, p-ERK) Cell_Culture->Western_Blot Nemtabrutinib_Prep This compound Serial Dilution Nemtabrutinib_Prep->Biochemical_Assay Nemtabrutinib_Prep->Cell_Viability Nemtabrutinib_Prep->Western_Blot IC50_Calc IC50/GI50 Calculation Biochemical_Assay->IC50_Calc Cell_Viability->IC50_Calc Phospho_Quant Phosphorylation Quantification Western_Blot->Phospho_Quant

Caption: Workflow for investigating this compound's in vitro off-target effects.

FAQs and Troubleshooting

Q1: Why are my IC50 values for this compound's off-target kinases different from the published data?

A1: Discrepancies in IC50 values can arise from several factors:

  • Assay Conditions: Differences in ATP concentration, substrate, buffer composition, and incubation time can significantly impact IC50 values, especially for ATP-competitive inhibitors.

  • Enzyme Purity and Activity: The source and purity of the recombinant kinase can vary, affecting its activity and interaction with the inhibitor.

  • Reagent Quality: Ensure the quality and correct concentration of all reagents, including this compound.

  • Data Analysis: The method used for curve fitting and IC50 calculation can introduce variations.

Troubleshooting:

  • Standardize your assay conditions and compare them to the published methodology.

  • Verify the activity of your kinase enzyme using a known potent inhibitor as a positive control.

  • Confirm the concentration of your this compound stock solution.

Q2: I am not observing a decrease in p-ERK levels after treating cells with this compound. What could be the reason?

A2: Several factors could contribute to this observation:

  • Cell Line Specifics: The dependence of the cell line on the MAPK pathway can vary. Some cell lines may have alternative signaling pathways that compensate for MEK inhibition.

  • This compound Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect on p-ERK levels.

  • Antibody Issues: The primary antibodies for p-ERK or total ERK may not be optimal.

  • Basal Pathway Activation: The basal level of MAPK pathway activation in your cell line under standard culture conditions might be low. Consider stimulating the pathway (e.g., with a growth factor) before this compound treatment to create a larger dynamic range.

Troubleshooting:

  • Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment.

  • Validate your antibodies using positive and negative controls.

  • Consider using a cell line known to be sensitive to MEK inhibitors.

Q3: My cell viability assay results show high variability between replicates.

A3: High variability in cell viability assays can be caused by:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and viability.

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

  • Pipetting Errors: Inaccurate pipetting of cells, this compound, or MTT reagent will introduce variability.

Troubleshooting:

  • Ensure a single-cell suspension before seeding and be meticulous with your pipetting technique.

  • Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to minimize edge effects.

  • Ensure complete solubilization of the formazan crystals by thorough mixing before reading the plate.

  • Include multiple technical and biological replicates to assess and reduce variability.

Q4: How can I confirm that the observed cellular effects are due to off-target inhibition of the MAPK pathway and not another off-target?

A4: To specifically link the observed phenotype to MAPK pathway inhibition, you can perform the following experiments:

  • Rescue Experiments: Transfect cells with a constitutively active form of MEK or ERK downstream of this compound's proposed target. If the phenotype is rescued, it suggests the effect is mediated through the MAPK pathway.

  • Combination with other MEK inhibitors: Compare the cellular phenotype induced by this compound with that of a highly specific MEK inhibitor. Similar phenotypes would support the on-target effect on MEK.

  • Downstream Target Analysis: Analyze the expression or phosphorylation of known downstream targets of the MAPK pathway beyond p-ERK.

References

Nemtabrutinib Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Western blot results when working with Nemtabrutinib. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues, detailed experimental protocols, and insights into the mechanism of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during Western blotting experiments with this compound.

ProblemPossible CauseRecommended Solution
No or Weak Signal for pBTK Ineffective this compound Treatment: Incorrect dosage or incubation time.Titrate this compound concentration and optimize incubation time to ensure inhibition of BTK phosphorylation.
Low Protein Concentration: Insufficient target protein in the lysate.[1]Increase the amount of protein loaded onto the gel. Consider using a positive control lysate from a cell line with high BTK expression.[1]
Inefficient Antibody Binding: Primary or secondary antibody concentration is too low.Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1]
Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage as needed.
High Background Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane.Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
Excessive Antibody Concentration: Primary or secondary antibody concentration is too high.[2]Reduce the antibody concentration and/or the incubation time.
Insufficient Washing: Unbound antibodies are not adequately washed off.Increase the number and duration of wash steps with TBST.
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Use a more specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen.
Protein Degradation: Samples were not handled properly, leading to protein breakdown.[3]Always keep samples on ice and add protease inhibitors to the lysis buffer.[3]
This compound Off-Target Effects: this compound can inhibit other kinases which may be detected.Consult literature for known off-target effects of this compound. Use specific inhibitors for suspected off-target kinases as controls.
Unexpected Band Size for BTK Post-Translational Modifications: Phosphorylation or other modifications can alter the apparent molecular weight of BTK.[4]Treat lysates with phosphatases to confirm if the band shift is due to phosphorylation.
Splice Variants: Different isoforms of BTK may be present in your sample.[3][4]Check databases like UniProt for known isoforms of BTK.[4]
Protein-Protein Interactions: BTK may be interacting with other proteins, causing it to run at a higher molecular weight.[3]Ensure complete denaturation of the sample by boiling in SDS-PAGE sample buffer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on BTK in a Western blot?

A1: this compound is a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[5] In a Western blot, treatment with this compound is expected to decrease the signal of phosphorylated BTK (pBTK) at tyrosine residues Tyr223 and Tyr551, while the total BTK protein levels should remain unchanged.[6]

Q2: I see a decrease in pBTK signal, but also some unexpected bands appearing after this compound treatment. What could be the cause?

A2: This could be due to off-target effects of this compound. It has been shown to inhibit other kinases, such as those in the Src and Tec families, as well as MEK1 and LYN.[7] The appearance of new bands could represent changes in the phosphorylation state of these off-target kinases. To investigate this, you can probe your blot with antibodies specific to the phosphorylated forms of suspected off-target proteins.

Q3: What are the recommended antibody concentrations for detecting pBTK and total BTK?

A3: The optimal antibody concentration should be determined empirically for your specific experimental conditions. However, a good starting point for most commercially available anti-pBTK and anti-BTK antibodies is a 1:1000 dilution for the primary antibody and a 1:2000 to 1:5000 dilution for the secondary antibody. Always refer to the manufacturer's datasheet for specific recommendations.

Q4: How can I quantify the inhibition of BTK phosphorylation by this compound?

A4: To quantify the inhibition, you can perform densitometry analysis on your Western blot bands using image analysis software. You should normalize the intensity of the pBTK band to the intensity of the total BTK band for each sample. This will give you a ratio of phosphorylated to total BTK, which can then be compared between untreated and this compound-treated samples.

Data Presentation

This compound Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, as determined by biochemical assays. This data can help in understanding the potency and potential off-target effects of the compound.

KinaseIC50 (nM)
BTK (wild-type) 1.4
BTK (C481S mutant) 1.6
MEK18.5
MEK29.5
B-RAF73
Data sourced from Kluitmans et al., 2023.

Experimental Protocols

Detailed Protocol for Assessing this compound-Mediated Inhibition of BTK Phosphorylation via Western Blot

This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of BTK by Western blotting.

1. Cell Culture and Treatment:

  • Culture your cells of interest (e.g., lymphoma cell lines with active BCR signaling) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation for SDS-PAGE:

  • Mix a calculated volume of each lysate with 4x Laemmli sample buffer to a final protein concentration of 1-2 µg/µL.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins onto a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pBTK (e.g., Tyr223 or Tyr551) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

8. Stripping and Re-probing for Total BTK:

  • To normalize for protein loading, the membrane can be stripped and re-probed for total BTK.

  • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking and immunoblotting steps with a primary antibody against total BTK.

Visualizations

This compound Signaling Pathway

Nemtabrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates pBTK pBTK BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 pPLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream Activates This compound This compound This compound->pBTK Inhibits Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & This compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (pBTK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Stripping 10. Stripping Detection->Stripping Reprobing 11. Re-probing (Total BTK) Stripping->Reprobing Quantification 12. Densitometry Reprobing->Quantification Troubleshooting_Logic Start Problem with Western Blot Issue_Type What is the issue? Start->Issue_Type No_Signal No/Weak Signal Issue_Type->No_Signal No Signal High_Background High Background Issue_Type->High_Background High Background Nonspecific_Bands Non-specific Bands Issue_Type->Nonspecific_Bands Non-specific Check_Transfer Check Transfer (Ponceau S) No_Signal->Check_Transfer Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Increase_Washes Increase Washes High_Background->Increase_Washes Decrease_Ab Decrease Antibody Concentration High_Background->Decrease_Ab Check_Specificity Check Antibody Specificity Nonspecific_Bands->Check_Specificity Protease_Inhibitors Use Protease Inhibitors Nonspecific_Bands->Protease_Inhibitors Consider_Off_Target Consider Off-Target Effects Nonspecific_Bands->Consider_Off_Target Check_Transfer->No_Signal Transfer Poor Optimize_Ab Optimize Antibody Concentration Check_Transfer->Optimize_Ab Transfer OK Increase_Protein Increase Protein Load Check_Transfer->Increase_Protein Transfer OK

References

Mitigating off-target kinase inhibition of Nemtabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nemtabrutinib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on understanding and mitigating its off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It is designed to inhibit both wild-type BTK and the C481S mutant, a common resistance mutation that emerges in response to covalent BTK inhibitors. By blocking BTK, this compound disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][2]

Q2: Is this compound a completely selective BTK inhibitor?

A2: While designed for high selectivity, this compound is not completely selective for BTK. It has a distinct kinase profile and has been shown to inhibit other kinases, including members of the Tec and Src families, as well as MEK1 and LYN.[1][3] Biochemical profiling has revealed that at a concentration of 1 µmol/L, this compound can inhibit the activity of 63 kinases by more than 75% and 45 kinases by more than 90%.[4]

Q3: What are the known off-target signaling pathways affected by this compound?

A3: A key off-target pathway affected by this compound is the MAPK/ERK pathway. Studies have shown that this compound can inhibit MEK1 and MEK2, leading to a downregulation of MAPK signaling.[5][6] This off-target activity may contribute to its anti-tumor effects in certain contexts, particularly in cancers with BRAF mutations.

Q4: How can I experimentally determine the selectivity profile of this compound in my system?

A4: You can determine the selectivity profile of this compound using a variety of in vitro and in-cell assays. Biochemical kinase profiling against a large panel of kinases is a common approach to identify potential off-targets. Cellular assays, such as the Cellular Thermal Shift Assay (CETSA), can then be used to confirm target engagement and off-target binding within a cellular context.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.

  • Possible Cause: This may be due to the off-target effects of this compound on other kinases. As noted, this compound can inhibit kinases in the MAPK pathway, such as MEK1 and MEK2.

  • Troubleshooting Steps:

    • Perform a Western blot analysis: Probe for the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., p-ERK for the MAPK pathway). A change in phosphorylation upon this compound treatment would suggest off-target activity.

    • Use a more selective inhibitor as a control: If available, compare the phenotype induced by this compound to that of a more highly selective BTK inhibitor to distinguish between on-target and off-target effects.

    • Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize off-target effects while still achieving significant BTK inhibition.

Issue 2: Discrepancy between biochemical assay IC50 and cellular potency.

  • Possible Cause: Differences in ATP concentration between biochemical assays and the cellular environment can lead to shifts in inhibitor potency. Cell permeability and efflux pumps can also affect the intracellular concentration of the inhibitor.

  • Troubleshooting Steps:

    • Optimize ATP concentration in biochemical assays: If possible, perform biochemical assays with ATP concentrations that mimic physiological levels (typically 1-5 mM) to better reflect the cellular environment.[7]

    • Conduct cellular target engagement assays: Use techniques like CETSA to confirm that this compound is reaching and binding to its intended and potential off-targets within the cell at the concentrations used in your cellular assays.[8][9]

Quantitative Data

Table 1: IC50 Values of this compound for On-Target and Key Off-Target Kinases

KinaseIC50 (nM)Assay ATP ConcentrationReference
BTK (wild-type)0.85 - 1.4KM,ATP[5][10]
BTK (C481S mutant)1.6KM,ATP[7]
MEK18.5KM,ATP[5][7]
MEK29.5KM,ATP[7]
LYN1.1KM,ATP[7]
SRC2.5KM,ATP[7]
FGFR119KM,ATP[7]
FGFR221KM,ATP[7]
FGFR324KM,ATP[7]
FGFR412KM,ATP[7]
B-RAF73KM,ATP[5]

Table 2: Kinase Inhibition Profile of this compound at 1 µM

Kinase FamilyNumber of Kinases with >75% InhibitionNumber of Kinases with >90% InhibitionReference
TK2518[4]
TKL96[4]
STE75[4]
CK111[4]
AGC64[4]
CAMK119[4]
CMGC42[4]
Total 63 45 [4]

Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Profiling using a Radiometric Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against a panel of kinases.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of this compound in 100% DMSO and perform serial dilutions to the desired concentrations.

    • In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a mix containing the kinase and its specific peptide substrate in reaction buffer.

  • Initiate Reaction:

    • Add 10 µL of reaction buffer containing ATP and [γ-³³P]ATP to each well to start the reaction. The final ATP concentration should ideally be at the KM for each kinase.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Peptides:

    • Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81).

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Air dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its targets in a cellular environment.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[9]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein and a loading control in the soluble fraction by Western blot or other quantitative protein analysis methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both this compound-treated and control samples. A shift in the melting curve indicates ligand binding and stabilization of the protein.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation biochem_start Start: this compound Dilution Series kinase_panel Kinase Panel Screening (e.g., Radiometric Assay) biochem_start->kinase_panel Test against >250 kinases ic50_determination IC50 Determination for Hits kinase_panel->ic50_determination Identify off-targets data_analysis Analyze IC50 & CETSA Data ic50_determination->data_analysis cell_treatment Cell Treatment with this compound cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa Confirm target engagement western_blot Western Blot for p-ERK, etc. cell_treatment->western_blot Assess pathway modulation cetsa->data_analysis western_blot->data_analysis interpretation Correlate Biochemical & Cellular Data data_analysis->interpretation mitigation_strategy Develop Mitigation Strategy (e.g., Dose Optimization) interpretation->mitigation_strategy

Caption: Workflow for characterizing and mitigating off-target effects.

bcr_mapk_pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 RAS RAS PLCG2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->LYN Off-Target This compound->BTK On-Target This compound->MEK Off-Target

Caption: this compound's on- and off-target effects on signaling.

References

Validation & Comparative

Nemtabrutinib Efficacy in Ibrutinib-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of nemtabrutinib, a non-covalent, reversible Bruton's tyrosine kinase (BTK) inhibitor, with the first-generation covalent inhibitor ibrutinib, particularly in the context of ibrutinib resistance. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.

Executive Summary

Ibrutinib has revolutionized the treatment of B-cell malignancies; however, acquired resistance, most commonly through mutations in the BTK gene at the C481 binding site, presents a significant clinical challenge. This compound (formerly ARQ 531 and MK-1026) is a next-generation BTK inhibitor designed to overcome this resistance by binding to BTK non-covalently, independent of the C481 residue.[1] Preclinical and clinical evidence demonstrates this compound's potent activity against both wild-type and C481S-mutated BTK, offering a promising therapeutic strategy for patients who have developed resistance to covalent BTK inhibitors.

Preclinical Efficacy

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both wild-type and ibrutinib-resistant BTK-driven cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ibrutinib in representative B-cell lymphoma cell lines.

Cell LineBTK StatusThis compound IC50 (nM)Ibrutinib IC50 (nM)Fold Change (Ibrutinib/Nemtabrutinib)
SU-DHL-6Wild-type3.1123.87
REC-1Wild-type21482.29

Data sourced from supplementary materials of a preclinical study.

In Vivo Efficacy in Ibrutinib-Resistant Xenograft Models

While direct head-to-head tumor growth inhibition data from a publicly available study comparing this compound and ibrutinib in a C481S-mutant xenograft model is not available at the time of this review, preclinical studies have reported significant anti-tumor efficacy of this compound in such models. For instance, in a TMD8 (ABC-DLBCL) xenograft model, a compound with a similar mechanism of action demonstrated superior tumor growth inhibition (TGI) of 96% compared to ibrutinib's 90% at the same dosage.[2]

Clinical Efficacy: The BELLWAVE-001 Study

The phase 1/2 BELLWAVE-001 study evaluated the efficacy and safety of this compound in patients with relapsed or refractory B-cell malignancies, including a significant cohort of patients with chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) who had prior treatment with a covalent BTK inhibitor.

Patient Demographics and Disease Characteristics (CLL/SLL Cohort)
CharacteristicValue
Total Patients (CLL/SLL)57
Median Prior Therapies4
Prior BTK Inhibitor95%
Prior BTK and BCL2 Inhibitor42%
BTK C481S Mutation63%
del(17p)33%
TP53 Mutation32%
IGHV Unmutated53%

Data from the updated analysis of the BELLWAVE-001 study presented at ASH 2022.[1][3]

Efficacy Outcomes in Relapsed/Refractory CLL/SLL
EndpointAll Patients (n=57)Patients with BTK C481S Mutation
Overall Response Rate (ORR)56%60%
Median Duration of Response (DOR)24.4 monthsNot Reported
Median Progression-Free Survival (PFS)26.3 monthsNot Reported

Data from the updated analysis of the BELLWAVE-001 study.[1][3][4] These results highlight this compound's durable clinical activity in a heavily pretreated and high-risk patient population with limited therapeutic options.

Signaling Pathways and Mechanism of Action

Ibrutinib resistance primarily arises from the BTK C481S mutation, which prevents the covalent binding of the inhibitor. This compound, being a reversible inhibitor, does not rely on this interaction and can effectively suppress BTK activity in the presence of this mutation.

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression NFkB->Gene Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK This compound This compound (Non-covalent) This compound->BTK BTK_C481S BTK C481S Mutation BTK_C481S->Ibrutinib Resistance Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Ibrutinib-Sensitive & Resistant Cell Lines Viability Cell Viability Assay (e.g., MTS) CellLines->Viability Western Western Blot (p-BTK, p-PLCγ2, etc.) CellLines->Western IC50 IC50 Determination Viability->IC50 Signaling Signaling Pathway Modulation Western->Signaling Xenograft Ibrutinib-Resistant Xenograft Model Treatment Treatment with This compound vs. Ibrutinib Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth TGI Tumor Growth Inhibition (TGI) Analysis TumorGrowth->TGI

References

A Head-to-Head Showdown: Nemtabrutinib Versus Other BTK Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Nemtabrutinib, a novel reversible Bruton's tyrosine kinase (BTK) inhibitor, against its covalent counterparts—ibrutinib, acalabrutinib, and zanubrutinib. We delve into their mechanisms of action, comparative efficacy in preclinical and clinical settings, safety profiles, and resistance mechanisms, supported by experimental data and detailed methodologies.

Introduction: A New Era in BTK Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for a range of B-cell malignancies.[1][2][3][4] The first wave of BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, function as covalent inhibitors, forming an irreversible bond with a cysteine residue (C481) in the BTK active site.[5] While these agents have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), their efficacy can be hampered by the emergence of resistance, most commonly through mutations at the C481 binding site, and off-target effects leading to adverse events.[6][7]

This compound (formerly ARQ 531 or MK-1026) represents a new generation of non-covalent, reversible BTK inhibitors.[8] Its distinct mechanism of action allows it to inhibit both wild-type BTK and the C481S mutant form, offering a promising therapeutic option for patients who have developed resistance to covalent BTK inhibitors.[8] This guide provides a comprehensive head-to-head comparison to delineate the key differentiators between this compound and other major BTK inhibitors.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The fundamental difference between this compound and its predecessors lies in their binding kinetics to the BTK enzyme.

Covalent BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These inhibitors form a permanent, covalent bond with the C481 residue within the ATP-binding pocket of BTK.[5] This irreversible inhibition leads to sustained blockade of BTK signaling. However, mutations at the C481 position can prevent this covalent bond from forming, leading to drug resistance.[6]

Non-Covalent BTK Inhibitor (this compound): this compound binds reversibly to the ATP-binding pocket of BTK through non-covalent interactions.[8] This mode of binding does not rely on the C481 residue, enabling it to effectively inhibit both wild-type BTK and the C481S mutant that confers resistance to covalent inhibitors.[8]

cluster_covalent Covalent BTK Inhibitors cluster_noncovalent Non-Covalent BTK Inhibitor Ibrutinib Ibrutinib C481_WT BTK (C481 Wild-Type) Ibrutinib->C481_WT Irreversible Binding C481_Mut BTK (C481S Mutant) Ibrutinib->C481_Mut Binding Impaired Acalabrutinib Acalabrutinib Acalabrutinib->C481_WT Irreversible Binding Acalabrutinib->C481_Mut Binding Impaired Zanubrutinib Zanubrutinib Zanubrutinib->C481_WT Irreversible Binding Zanubrutinib->C481_Mut Binding Impaired This compound This compound NC_C481_WT BTK (C481 Wild-Type) This compound->NC_C481_WT Reversible Binding NC_C481_Mut BTK (C481S Mutant) This compound->NC_C481_Mut Reversible Binding cluster_resistance Mechanisms of Resistance to BTK Inhibitors Covalent_Inhibitors Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) C481S BTK C481S Mutation Covalent_Inhibitors->C481S Primary Resistance Mechanism NonCovalent_Inhibitors Non-Covalent Inhibitors (this compound, Pirtobrutinib) Kinase_Domain_Mutations Other BTK Kinase Domain Mutations (e.g., V416L, T474I, L528W) NonCovalent_Inhibitors->Kinase_Domain_Mutations Emerging Resistance Mechanisms cluster_workflow Experimental Workflow: Cell Viability Assay start Seed Cells in Multi-well Plates add_inhibitor Add Serial Dilutions of BTK Inhibitor start->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 and Plot Dose-Response Curve measure->analyze cluster_bcr B-Cell Receptor (BCR) Signaling Pathway Antigen Antigen BCR BCR Antigen->BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PLCG2->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation BTK_Inhibitors BTK Inhibitors (this compound, Ibrutinib, etc.) BTK_Inhibitors->BTK Inhibition

References

Validating Nemtabrutinib's Efficacy on the BTK C481S Mutation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) has presented a significant challenge in the treatment of B-cell malignancies, conferring resistance to first-generation covalent BTK inhibitors. Nemtabrutinib, a reversible, non-covalent BTK inhibitor, has been specifically designed to overcome this resistance mechanism. This guide provides a comparative analysis of this compound's performance against other BTK inhibitors, supported by experimental data and detailed methodologies, to validate its effect on the BTK C481S mutation.

Comparative Efficacy of BTK Inhibitors

The following tables summarize the inhibitory potency of this compound and other selected BTK inhibitors against both wild-type (WT) BTK and the C481S mutant. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various preclinical studies. Lower values indicate higher potency.

Non-Covalent BTK Inhibitors:
CompoundTypeBTK WT IC50 (nM)BTK C481S IC50 (nM)BTK WT Ki (nM)BTK C481S Ki (nM)
This compound Non-covalent, Reversible1.4[1]1.6[1]--
Pirtobrutinib Non-covalent, Reversible4.216--
Fenebrutinib Non-covalent, Reversible--0.91[2][3]1.6[2][3]
Vecabrutinib Non-covalent, Reversible4.6[1]1.1[1]--

IC50 and Ki values are subject to slight variations depending on the specific assay conditions.

Covalent BTK Inhibitors:
CompoundTypeBTK WT IC50 (nM)BTK C481S IC50 (nM)
Ibrutinib Covalent, Irreversible~1.5 - 5.1>1000
Acalabrutinib Covalent, Irreversible~3 - 5.1[4][5]Significantly Reduced Potency
Zanubrutinib Covalent, Irreversible~0.4 - 0.9Significantly Reduced Potency

As the data indicates, non-covalent inhibitors like this compound maintain their high potency against the C481S mutant BTK, a key differentiator from covalent inhibitors which lose their efficacy.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key validation experiments are provided below.

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding affinity of an inhibitor to a kinase.

Materials:

  • BTK enzyme (wild-type or C481S mutant)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound (this compound or other inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution. The final volume is typically 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at both ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the compound will result in a decrease in the FRET signal. Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, indicating its target engagement and downstream signaling inhibition.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos) or cells engineered to express BTK WT or C481S.

  • Cell culture medium and supplements.

  • Test compound (this compound or other inhibitors).

  • B-cell receptor (BCR) stimulating agent (e.g., anti-IgM antibody).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels, transfer membranes, and Western blotting apparatus.

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired density. Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • BCR Stimulation: Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal for each sample.

    • Plot the normalized phospho-BTK levels against the inhibitor concentration to determine the cellular IC50.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_reagents Add Compound, Kinase/Ab Mix, and Tracer to 384-well Plate prep_compound->add_reagents prep_kinase Prepare Kinase/Antibody Mixture prep_kinase->add_reagents prep_tracer Prepare Tracer Solution prep_tracer->add_reagents incubate Incubate at Room Temperature (60 min) add_reagents->incubate read_plate Read TR-FRET Signal (615nm & 665nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze end End analyze->end Resistance_Mechanism cluster_covalent Covalent Inhibitors (e.g., Ibrutinib) cluster_noncovalent Non-Covalent Inhibitors (e.g., this compound) covalent_inhibitor Covalent Inhibitor btk_wt_c Wild-Type BTK (Cys481) covalent_inhibitor->btk_wt_c Binds to Cys481 btk_c481s Mutant BTK (Ser481) covalent_inhibitor->btk_c481s Cannot bind to Ser481 covalent_binding Irreversible Covalent Bond btk_wt_c->covalent_binding no_binding Binding Prevented btk_c481s->no_binding resistance_c Drug Resistance no_binding->resistance_c noncovalent_inhibitor This compound btk_wt_nc Wild-Type BTK noncovalent_inhibitor->btk_wt_nc Binds reversibly btk_c481s_nc Mutant BTK (Ser481) noncovalent_inhibitor->btk_c481s_nc Binding independent of Cys481 noncovalent_binding_wt Reversible Non-Covalent Binding btk_wt_nc->noncovalent_binding_wt efficacy Maintained Efficacy noncovalent_binding_wt->efficacy noncovalent_binding_mut Reversible Non-Covalent Binding btk_c481s_nc->noncovalent_binding_mut noncovalent_binding_mut->efficacy

References

Navigating BTK Inhibitor Resistance: A Comparative Guide to Nemtabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of targeted therapies for B-cell malignancies, the emergence of resistance to covalent Bruton's tyrosine kinase (BTK) inhibitors has necessitated the development of novel therapeutic strategies. Nemtabrutinib (formerly ARQ-531), a non-covalent, reversible BTK inhibitor, represents a promising alternative for patients who have developed resistance to first- and second-generation BTK inhibitors. This guide provides a comparative analysis of this compound's performance against other BTK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overcoming Covalent BTK Inhibitor Resistance

Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site. The most common mechanism of acquired resistance to these drugs is a mutation at this site, most frequently a substitution of cysteine with serine (C481S), which prevents covalent binding.

This compound, by binding non-covalently to a different region of the BTK enzyme, is designed to be effective against both wild-type (WT) BTK and the C481S mutant form.[1] This allows it to circumvent the primary mechanism of resistance to covalent inhibitors.

Comparative Efficacy Against BTK Mutations

The following tables summarize the in vitro potency of this compound and other BTK inhibitors against wild-type BTK and the C481S resistance mutation.

Table 1: Biochemical Inhibitory Potency (IC50) Against Wild-Type and C481S BTK

CompoundTypeWild-Type BTK IC50 (nM)C481S-mutant BTK IC50 (nM)
This compound Non-covalent0.85 - 1.4[2][3]0.39 - 1.6[3][4]
Pirtobrutinib Non-covalent--
Ibrutinib Covalent->1000
Acalabrutinib Covalent--
Zanubrutinib Covalent--

Note: Specific IC50 values for pirtobrutinib, ibrutinib, acalabrutinib, and zanubrutinib against both wild-type and C481S-mutant BTK from the same comparative study as this compound are not consistently available in the provided search results. Ibrutinib's potency is significantly reduced against the C481S mutation.

Cross-Resistance in Non-Covalent BTK Inhibitors

While non-covalent BTK inhibitors effectively overcome C481S-mediated resistance, prolonged treatment can lead to the selection of other mutations within the BTK kinase domain, resulting in secondary resistance. Studies with the non-covalent inhibitor pirtobrutinib have identified several such mutations, including V416L, A428D, M437R, T474I, and L528W.

Emerging preclinical data suggests that some of these mutations may confer cross-resistance to other non-covalent BTK inhibitors, including this compound. Specifically, mutations at V416L, A428D, M437R, and L528W have been reported to confer resistance to this compound, fenebrutinib, and vecabrutinib.[3]

Table 2: Reported Activity of this compound Against Non-C481S BTK Resistance Mutations

BTK MutationAssociated with Resistance to PirtobrutinibReported to Confer Resistance to this compound
V416L YesYes[3]
A428D YesYes[3]
M437R YesYes[3]
T474I YesNot explicitly stated
L528W YesYes[3]

Note: Quantitative data (IC50 values) for this compound against these specific non-C481S mutations are not currently available in the public domain. The information is based on reports of observed resistance.

The Distinct Kinase Inhibition Profile of this compound

A key differentiator for this compound is its broader kinase selectivity profile compared to more highly selective BTK inhibitors.[2] Besides potently inhibiting BTK, this compound also targets other kinases, including members of the TEC and Src families, as well as kinases involved in the MAPK signaling pathway (e.g., MEK1/2).[3][5] This multi-targeted approach may contribute to its efficacy and potentially offer a strategy to overcome or delay the development of resistance.

Table 3: Select Kinase Inhibition Profile of this compound (Biochemical IC50)

Kinase TargetIC50 (nM)Kinase Family
BTK (Wild-Type) 0.85 - 1.4[2][3]TEC
BTK (C481S) 0.39 - 1.6[3][4]TEC
BMX 5.23[4]TEC
TEC 5.80[4]TEC
TXK 36.4[4]TEC
MEK1 8.5[3][5]MAPK
MEK2 9.5[3][5]MAPK
B-RAF 73[3][5]MAPK
FGFR2 34.0RTK
FGFR3 70.1RTK

Note: This table highlights some of the key additional targets of this compound. The complete kinome scan reveals a broader range of activity.[3][6]

Clinical Evidence: The BELLWAVE-001 Study

The phase 1/2 BELLWAVE-001 study (NCT03162536) evaluated the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.[7][8][9][10][11] The study enrolled heavily pretreated patients, a significant portion of whom had received prior covalent BTK inhibitors and harbored BTK C481S mutations.

Table 4: Key Efficacy Data from the BELLWAVE-001 Study in CLL/SLL Patients

ParameterAll CLL/SLL Patients (n=57)C481S-mutant Cohort (n=25)
Overall Response Rate (ORR) 53%[10]60%[10]
Median Duration of Response 24 months (estimated)[9]Not reported
Median Progression-Free Survival 26 months (estimated)[9]Not reported

Data from the recommended phase 2 dose of 65 mg once daily. Median follow-up was 7.1 months.[10]

The results demonstrate that this compound has promising antitumor activity in a heavily pretreated patient population, including those with the C481S mutation, confirming its ability to overcome this common resistance mechanism.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to characterize BTK inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

  • Reagents and Materials:

    • Recombinant human BTK enzyme (wild-type or mutant).

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[12]

    • ATP solution.

    • Peptide substrate (e.g., Poly(Glu,Tyr)).

    • Test compound (this compound or other BTKi) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

    • 384-well assay plates.

  • Procedure:

    • Add 1 µL of diluted test compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2 µL of BTK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step process:

      • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP (40-minute incubation).

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay (Representative Protocol)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Reagents and Materials:

    • BTK-dependent cell lines (e.g., TMD8, REC-1).

    • Cell culture medium and supplements.

    • Test compound (this compound or other BTKi) serially diluted in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent.

    • 96-well or 384-well clear-bottom, opaque-walled assay plates.

  • Procedure:

    • Seed cells in assay plates at a predetermined density and allow them to adhere or stabilize overnight.

    • Add the test compounds at various concentrations to the wells. Include a DMSO vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate the percent viability for each compound concentration relative to the DMSO control.

    • Determine the EC50 (half-maximal effective concentration) value by fitting the dose-response data to a sigmoidal dose-response curve.

Visualizing Pathways and Processes

The following diagrams illustrate key concepts related to BTK inhibition and experimental design.

BTK_Signaling_Pathway cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Covalent Covalent Inhibitors (e.g., Ibrutinib) Bind C481 Covalent->BTK inhibit NonCovalent This compound (Non-covalent) NonCovalent->BTK inhibit

Caption: Simplified BTK signaling pathway and points of inhibition.

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance Covalent_BTKi Covalent BTK Inhibitors C481S BTK C481S Mutation (Prevents covalent binding) Covalent_BTKi->C481S leads to PLCG2 PLCγ2 Mutations (Downstream activation) Covalent_BTKi->PLCG2 can lead to NonCovalent_BTKi Non-covalent BTK Inhibitors (e.g., Pirtobrutinib, this compound) Non_C481S Non-C481S BTK Mutations (e.g., T474I, L528W) Alter ATP-binding pocket NonCovalent_BTKi->Non_C481S can lead to C481S->NonCovalent_BTKi bypassed by Non_C481S->Covalent_BTKi may confer cross-resistance Non_C481S->NonCovalent_BTKi confers resistance

Caption: Mechanisms of resistance to covalent and non-covalent BTK inhibitors.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Purified BTK Enzyme (WT or Mutant) Reaction Kinase Reaction (ATP, Substrate) Enzyme->Reaction Inhibitor_A This compound (Serial Dilution) Inhibitor_A->Reaction Detection_A ADP Detection (Luminescence) Reaction->Detection_A IC50 IC50 Calculation Detection_A->IC50 Cells BTK-dependent Cancer Cell Line Incubation Incubate (e.g., 72 hours) Cells->Incubation Inhibitor_B This compound (Serial Dilution) Inhibitor_B->Incubation Detection_B Viability Assay (e.g., CellTiter-Glo) Incubation->Detection_B EC50 EC50 Calculation Detection_B->EC50

Caption: General workflow for in vitro evaluation of BTK inhibitors.

Conclusion

This compound demonstrates potent inhibition of both wild-type and C481S-mutant BTK, providing a clear therapeutic rationale for its use in patients who have developed resistance to covalent BTK inhibitors. Its broader kinase inhibition profile represents a distinct feature compared to more selective non-covalent inhibitors and may offer advantages in overcoming complex resistance mechanisms. However, the potential for cross-resistance with other non-covalent inhibitors via non-C481S mutations highlights the need for ongoing research into optimal sequencing strategies and the development of next-generation inhibitors. The clinical activity observed in the BELLWAVE-001 study is encouraging and supports the continued investigation of this compound in various B-cell malignancies.

References

A Head-to-Head Analysis of Nemtabrutinib and Pirtobrutinib: Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted therapies for B-cell malignancies, a new class of non-covalent Bruton's tyrosine kinase (BTK) inhibitors is emerging, offering hope for patients who have developed resistance to conventional covalent BTK inhibitors. Among the frontrunners in this new wave are nemtabrutinib and pirtobrutinib. This guide provides a detailed comparative analysis of these two promising agents, focusing on their mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: A Tale of Two Reversible Binders

Both this compound and pirtobrutinib are potent, orally available, non-covalent (reversible) inhibitors of BTK.[1][2] This reversible binding mechanism is a key differentiator from first-generation covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.[3] A common mechanism of resistance to covalent inhibitors is a mutation at this C481 residue, most frequently C481S, which prevents the covalent bond from forming.[4]

This compound and pirtobrutinib overcome this resistance by binding to BTK in a manner that does not rely on the C481 residue.[1][5] This allows them to effectively inhibit both wild-type BTK and the C481S mutant form.[1][3] By inhibiting BTK, both drugs block the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and activation of malignant B-cells.[6][7] This ultimately leads to the inhibition of tumor growth and induction of apoptosis.[6][7]

While both are non-covalent BTK inhibitors, their kinase selectivity profiles differ. Pirtobrutinib is characterized as a highly selective BTK inhibitor, with potent activity against BTK and minimal off-target effects on other kinases.[8][9] In contrast, this compound exhibits a broader kinase inhibition profile, targeting not only BTK but also other kinases within the Tec and Src families, such as LYN and MEK1.[10] This broader activity may offer a different therapeutic profile and could potentially address additional resistance mechanisms.

dot

BCR_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kappaB NF-κB Ca_Flux->NF_kappaB PKC->NF_kappaB MAPK MAPK Pathway PKC->MAPK Cell_Survival Cell Survival, Proliferation, Adhesion NF_kappaB->Cell_Survival MAPK->Cell_Survival This compound This compound This compound->LYN This compound->BTK Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

B-cell receptor (BCR) signaling pathway and points of inhibition.

Preclinical Data: A Quantitative Comparison

Biochemical and cellular assays have been instrumental in characterizing the potency and selectivity of this compound and pirtobrutinib. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

Kinase Inhibition Profile

The following table summarizes the IC50 values for this compound and pirtobrutinib against wild-type BTK, the C481S mutant, and a selection of other kinases. This data highlights the potent on-target activity of both drugs and their differing selectivity profiles.

Kinase TargetThis compound IC50 (nM)Pirtobrutinib IC50 (nM)
BTK (Wild-Type) 0.85 - 1.4[3][6]~3.7 (Biochemical)[8]
BTK (C481S Mutant) 0.39 - 1.6[3][6]~3.3 (Biochemical)[8]
LCK 3.86[3]>1000[8]
YES 4.22[3]>1000[8]
HCK 18.3[3]>1000[8]
LYNa 18.8[3]>1000[8]
TEC 5.80[3]~111 (Cellular)[8]
MEK1 8.5[6]>1000[8]
MEK2 9.5[6]>1000[8]

Data compiled from multiple sources.[3][6][8] Note that assay conditions can vary, leading to slight differences in reported values.

dot

Mechanism_of_Action cluster_covalent Covalent BTK Inhibitors cluster_noncovalent Non-Covalent BTK Inhibitors Covalent_BTKi Ibrutinib, Acalabrutinib, Zanubrutinib BTK_WT_Covalent Wild-Type BTK (Cys481) Covalent_BTKi->BTK_WT_Covalent Forms covalent bond BTK_C481S_Covalent Mutant BTK (Ser481) Covalent_BTKi->BTK_C481S_Covalent Cannot form covalent bond Irreversible_Inhibition Irreversible Inhibition BTK_WT_Covalent->Irreversible_Inhibition Reduced_Binding Reduced Binding & Ineffective Inhibition BTK_C481S_Covalent->Reduced_Binding Noncovalent_BTKi This compound, Pirtobrutinib BTK_WT_Noncovalent Wild-Type BTK Noncovalent_BTKi->BTK_WT_Noncovalent Reversible binding BTK_C481S_Noncovalent Mutant BTK (Ser481) Noncovalent_BTKi->BTK_C481S_Noncovalent Reversible binding Reversible_Inhibition1 Reversible Inhibition BTK_WT_Noncovalent->Reversible_Inhibition1 Reversible_Inhibition2 Reversible Inhibition BTK_C481S_Noncovalent->Reversible_Inhibition2

Comparison of covalent and non-covalent BTK inhibitor mechanisms.

Clinical Data: Efficacy and Safety in Relapsed/Refractory B-Cell Malignancies

Both this compound and pirtobrutinib have demonstrated promising clinical activity in patients with relapsed or refractory (R/R) B-cell malignancies, including those who have previously been treated with a covalent BTK inhibitor.

Pirtobrutinib (BRUIN Study)

The pivotal BRUIN study evaluated pirtobrutinib in a heavily pretreated patient population. In patients with R/R mantle cell lymphoma (MCL) previously treated with a covalent BTK inhibitor, pirtobrutinib demonstrated significant efficacy.

EndpointR/R MCL Patients (Previously Treated with cBTKi)
Overall Response Rate (ORR) 57%[10]
Complete Response (CR) 19%[10]
Partial Response (PR) 38%[10]
Median Duration of Response (DOR) 17.6 months[10]
Median Progression-Free Survival (PFS) 7.4 months[10]

In patients with R/R chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) who had received a prior BTK inhibitor, pirtobrutinib also showed robust and durable responses.[11]

EndpointR/R CLL/SLL Patients (Previously Treated with cBTKi)
Overall Response Rate (ORR) 81.6%[11]
Median Progression-Free Survival (PFS) 19.4 months[11]

The safety profile of pirtobrutinib has been generally favorable, with low rates of treatment discontinuation due to adverse events. Common treatment-emergent adverse events (TEAEs) include fatigue, diarrhea, and contusion.

This compound (BELLWAVE-001 Study)

The BELLWAVE-001 study investigated this compound in patients with various R/R B-cell malignancies.[12][13] In a cohort of heavily pretreated CLL/SLL patients, many of whom had prior covalent BTK inhibitor therapy and the C481S mutation, this compound demonstrated promising antitumor activity.[12]

EndpointR/R CLL/SLL Patients
Overall Response Rate (ORR) 56%[12]
Median Duration of Response (DOR) 24 months[12]
Median Progression-Free Survival (PFS) 26 months[12]

In a first-in-human study, an overall response rate of 75% was observed in patients with CLL at the recommended phase 2 dose of 65 mg daily.[13][14] The most common Grade ≥3 TEAEs included neutropenia, febrile neutropenia, and pneumonia.[13][14]

Experimental Protocols

The evaluation of BTK inhibitors like this compound and pirtobrutinib relies on a series of well-established experimental protocols.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Methodology:

  • Reagents: Purified recombinant BTK enzyme, a suitable kinase substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test inhibitor at various concentrations.[15]

  • Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and inhibitor in a buffer solution. The reaction is started by the addition of ATP.

  • Detection: After a defined incubation period, the amount of ADP produced (correlating with kinase activity) is measured. This is often done using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[16]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of an inhibitor on the survival and proliferation of cancer cells.

Methodology:

  • Cell Culture: B-cell malignancy cell lines (e.g., TMD8) or primary patient-derived cells are seeded in 96-well plates.[3][17]

  • Treatment: Cells are treated with a range of concentrations of the BTK inhibitor or a vehicle control (e.g., DMSO).[17]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.

  • Viability Measurement: Cell viability is assessed using various methods, such as:

    • MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[18]

    • ATP-based Assay (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[18]

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting cell viability against the inhibitor concentration.

In Vivo Xenograft Models

Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[5][19]

  • Tumor Implantation: Human B-cell lymphoma cell lines (e.g., TMD8) are subcutaneously injected into the mice.[3][20]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule.[20]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.[5][20]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., western blotting for target engagement).[20]

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the antitumor effect.

dot

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability_Assay Cell-Based Viability Assays (GI50 Determination) Biochemical_Assay->Cell_Viability_Assay Potency & Selectivity Xenograft_Model In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Viability_Assay->Xenograft_Model Cellular Efficacy Phase_I Phase I Clinical Trial (Safety & Dosing) Xenograft_Model->Phase_I In Vivo Efficacy & Safety Phase_II Phase II Clinical Trial (Efficacy in Specific Cancers) Phase_I->Phase_II Recommended Dose Phase_III Phase III Clinical Trial (Comparison to Standard of Care) Phase_II->Phase_III Promising Efficacy

A typical experimental workflow for BTK inhibitor development.

Conclusion

This compound and pirtobrutinib represent significant advancements in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors. Both drugs are potent, non-covalent inhibitors of BTK that are effective against the C481S mutation. Pirtobrutinib's high selectivity for BTK may translate to a favorable safety profile, while this compound's broader kinase inhibition profile could offer advantages in certain contexts. The ongoing and future clinical trials will be crucial in further defining the distinct roles of these two promising therapies in the clinical management of B-cell cancers. The choice between these agents may ultimately depend on the specific clinical scenario, including the patient's prior therapies, mutational status, and the desired balance between on-target efficacy and potential off-target effects.

References

A Comparative Analysis of Nemtabrutinib's Safety Profile Against Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – A comprehensive review of clinical trial data provides a comparative safety analysis of nemtabrutinib, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, against other approved BTK inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of adverse event profiles and the methodologies used to assess the safety and selectivity of these targeted therapies.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is integral to the survival and proliferation of B-cells.[1] BTK inhibitors have revolutionized the treatment of various B-cell malignancies. However, the first-generation inhibitor, ibrutinib, is associated with off-target effects leading to adverse events such as cardiovascular toxicities.[2] Newer generation BTK inhibitors, including acalabrutinib, zanubrutinib, and the non-covalent inhibitor pirtobrutinib, were designed to have greater selectivity and, consequently, a more favorable safety profile. This compound, another non-covalent BTK inhibitor, is also being developed with the aim of improved safety and efficacy, particularly in patients who have developed resistance to covalent BTK inhibitors.[1]

Understanding BTK Inhibition and Off-Target Effects

BTK inhibitors function by blocking the activity of the BTK enzyme, thereby disrupting the BCR signaling cascade and leading to the death of malignant B-cells.[1] Covalent BTK inhibitors form a permanent bond with the BTK protein, while non-covalent inhibitors bind reversibly. The safety profile of a BTK inhibitor is closely linked to its selectivity—its ability to inhibit BTK without affecting other kinases. Off-target inhibition of other kinases can lead to a range of adverse effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PIP3 PIP3 PIP3->BTK Recruitment Downstream Signaling Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Signaling Activation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotion BTKi BTK Inhibitors (this compound, Ibrutinib, etc.) BTKi->BTK Inhibition

BTK Signaling Pathway and Inhibitor Action

Comparative Safety Profile of BTK Inhibitors

The following tables summarize the incidence of common and clinically relevant adverse events (AEs) observed in key clinical trials for this compound and other BTK inhibitors. Direct comparison between trials should be approached with caution due to differences in study design, patient populations, and follow-up duration.

Table 1: Comparison of Common Adverse Events (Any Grade)
Adverse EventThis compound (BELLWAVE-001)[3]Ibrutinib (ELEVATE-RR)[1][4]Acalabrutinib (ELEVATE-RR)[1][4]Zanubrutinib (ALPINE)[5]Pirtobrutinib (BRUIN)[6]
Hematologic
Neutropenia/Decreased Neutrophils20%--28.4%10% (Grade ≥3)
Thrombocytopenia/Decreased Platelets12%----
Non-Hematologic
Diarrhea10%46%35%18.8%17%
Fatigue13%---20%
Nausea12%----
Hypertension10%14%4%27.2%-
Arthralgia-23%16%--
Headache-22%34%--
Cough-17%21%--
Upper Respiratory Tract Infection---29.3%-
Contusion/Bruising----13%
Table 2: Comparison of Key Adverse Events of Clinical Interest (Any Grade)
Adverse EventThis compound (BELLWAVE-001)[7]Ibrutinib (ELEVATE-RR)[1][4]Acalabrutinib (ELEVATE-RR)[1][4]Zanubrutinib (ALPINE)[5]Pirtobrutinib (BRUIN)[6]
Atrial Fibrillation/Flutter4%16%9.4%5.2%Grade 3 not observed
Major Hemorrhage----Grade 3 in one patient
Infections-----
Second Primary Malignancies----6%
Discontinuation Rates Due to Adverse Events
  • This compound: 13% in the BELLWAVE-001 study.[3]

  • Ibrutinib: 21.3% in the ELEVATE-RR trial.[8]

  • Acalabrutinib: 14.7% in the ELEVATE-RR trial.[8]

  • Zanubrutinib: 7.8% in the ALPINE trial.[9]

  • Pirtobrutinib: 1% in the BRUIN study.[6]

Experimental Protocols for Safety and Selectivity Assessment

The improved safety profiles of newer BTK inhibitors are largely attributed to their increased selectivity. Various experimental assays are employed during drug development to determine a compound's potency and off-target effects.

Kinase Selectivity Profiling

A common method to assess the selectivity of a kinase inhibitor is through large-scale kinase screening panels, such as the KINOMEscan™ platform. This assay quantifies the binding of the inhibitor to a large number of human kinases at a fixed concentration (e.g., 1 µM). The results help identify potential off-target interactions that could lead to adverse effects.[10]

Experimental Workflow:

  • Compound Immobilization: The test inhibitor is immobilized on a solid support.

  • Kinase Incubation: A panel of DNA-tagged human kinases is incubated with the immobilized inhibitor.

  • Binding Quantification: The amount of each kinase bound to the inhibitor is quantified using quantitative PCR (qPCR) of the DNA tags.

  • Selectivity Score Calculation: The results are expressed as a percentage of the control, and a selectivity score can be calculated to compare the overall selectivity of different inhibitors.

Start Start: BTK Inhibitor Candidate KinasePanel Incubate with large panel of purified human kinases (e.g., KINOMEscan) Start->KinasePanel BindingAssay Quantify binding to each kinase (e.g., qPCR-based detection) KinasePanel->BindingAssay DataAnalysis Analyze data to determine IC50 values and selectivity score BindingAssay->DataAnalysis OffTarget Identify potential off-target kinases DataAnalysis->OffTarget CellularAssays Validate off-target effects in cellular assays OffTarget->CellularAssays Potential Off-Targets End End: Selectivity Profile OffTarget->End Selective Compound CellularAssays->End

Workflow for Kinase Inhibitor Selectivity Profiling
Cellular Assays for On-Target and Off-Target Activity

Cell-based assays are crucial for confirming the findings from biochemical screens in a more physiologically relevant context.

  • On-Target (BTK) Inhibition: This can be assessed by measuring the inhibition of B-cell receptor-mediated signaling in primary human B-cells or B-cell lines. For example, the inhibition of CD69 expression on B-cells following BCR activation is a common readout.[10]

  • Off-Target Inhibition: To evaluate off-target effects, specific cell lines that are sensitive to the inhibition of a particular off-target kinase are used. For instance, A431 cells can be used to assess the inhibition of epidermal growth factor receptor (EGFR).[10]

Preclinical Safety Assessment

Preclinical safety studies in animal models are essential to identify potential toxicities before human clinical trials. These studies evaluate the effect of the drug on various organ systems. For kinase inhibitors, particular attention is given to cardiovascular safety assessment, which may include:[2]

  • In vitro cardiomyocyte assays: Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess for direct cellular toxicity.

  • Ex vivo perfused heart studies: To evaluate the direct effects of the drug on cardiac function.

  • In vivo animal studies: Chronic toxicity studies in two species (one rodent, one non-rodent) with regular monitoring of cardiovascular parameters such as electrocardiograms (ECGs) and blood pressure.

Conclusion

The landscape of BTK inhibitors is evolving towards agents with greater selectivity and improved safety profiles. This compound, a non-covalent inhibitor, demonstrates a manageable safety profile in early clinical trials, with a seemingly lower incidence of certain adverse events, such as atrial fibrillation, compared to the first-generation inhibitor ibrutinib. Head-to-head comparative trials are the gold standard for definitively assessing the relative safety of these agents. The use of rigorous preclinical and clinical trial methodologies is paramount in characterizing the safety and selectivity of new BTK inhibitors, ultimately aiming to provide more effective and better-tolerated treatment options for patients with B-cell malignancies.

References

Safety Operating Guide

Personal protective equipment for handling Nemtabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Nemtabrutinib in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] All personnel must be trained on the proper use of PPE before handling this compound.

Hazard Summary:

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Source: MedchemExpress Safety Data Sheet[1]

Required Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye/Face Protection Safety goggles with side-shieldsTo prevent eye contact and serious eye irritation.
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact and irritation.
Skin and Body Protection Impervious clothing (e.g., lab coat)To protect skin from exposure.
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols, which may cause respiratory irritation.

Source: MedchemExpress Safety Data Sheet[1]

Standard Operating Procedures for Handling and Disposal

Adherence to the following step-by-step procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling:

  • Preparation:

    • Ensure a designated handling area is equipped with an accessible safety shower and eye wash station.[1]

    • Work exclusively within a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1]

    • Assemble all necessary materials and PPE before commencing work.

  • Handling the Compound:

    • Don all required PPE as specified in the table above.

    • Avoid direct contact with eyes, skin, and clothing.[1]

    • Prevent the formation of dust and aerosols during handling.[1]

    • Do not eat, drink, or smoke in the designated handling area.[1]

    • Wash hands thoroughly with soap and water immediately after handling.[1]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[1]

    • Wearing full PPE, contain and absorb the spill using a finely-powdered, liquid-binding material such as diatomite.[1]

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

    • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.[1] As an investigational compound, specific disposal guidelines may not be universally established. Therefore, a conservative approach is recommended.

  • Waste Segregation:

    • Collect all waste materials, including unused compound, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.

  • Consultation and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or other local guidelines.[2]

    • Follow the specific procedures provided by your EHS office for the disposal of investigational drug waste, which will likely involve incineration through an approved vendor.[2]

    • Ensure that the product does not enter drains, water courses, or the soil.[1]

Visual Safety Workflow

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

Nemtabrutinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spills cluster_disposal Disposal cluster_spill Spill Response Protocol prep_area Designate Handling Area (Fume Hood, Eyewash) gather_ppe Assemble Required PPE don_ppe Don PPE prep_area->don_ppe handle_compound Handle Compound (Avoid Dust/Contact) don_ppe->handle_compound wash_hands Wash Hands Thoroughly handle_compound->wash_hands spill_response Spill? wash_hands->spill_response collect_waste Collect & Seal Waste spill_response->collect_waste Yes contact_ehs Contact EHS for Disposal spill_response->contact_ehs No, Routine Waste evacuate Evacuate Area spill_response->evacuate collect_waste->contact_ehs contain_spill Contain & Absorb Spill evacuate->contain_spill decontaminate Decontaminate Surfaces contain_spill->decontaminate decontaminate->collect_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.